Hyalodendrin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
51920-94-6 |
|---|---|
Molecular Formula |
C14H16N2O3S2 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
(4S)-1-benzyl-4-(hydroxymethyl)-5,7-dimethyl-2,3-dithia-5,7-diazabicyclo[2.2.2]octane-6,8-dione |
InChI |
InChI=1S/C14H16N2O3S2/c1-15-12(19)14(9-17)16(2)11(18)13(15,20-21-14)8-10-6-4-3-5-7-10/h3-7,17H,8-9H2,1-2H3/t13?,14-/m0/s1 |
InChI Key |
SJRIMIDQFZMJPZ-KZUDCZAMSA-N |
Isomeric SMILES |
CN1C(=O)[C@]2(N(C(=O)C1(SS2)CC3=CC=CC=C3)C)CO |
Canonical SMILES |
CN1C(=O)C2(N(C(=O)C1(SS2)CC3=CC=CC=C3)C)CO |
Synonyms |
Hyalodendrin; (1S)-1-(Hydroxymethyl)-5,7-dimethyl-4-(phenylmethyl)-2,3-dithia-5,7-diazabicyclo[2.2.2]octane-6,8-dione; (1S,4S)-1-(Hydroxymethyl)-5,7-dimethyl-4-(phenylmethyl)-2,3-dithia-5,7-diazabicyclo[2.2.2]octane-6,8-dione; (1S,4S)-1-Benzyl-4-(hyd |
Origin of Product |
United States |
Foundational & Exploratory
Hyalodendrin: A Technical Guide to its Discovery, Isolation, and Biological Activity
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of hyalodendrin, a sulfur-containing dioxopiperazine first isolated from the fungus Hyalodendron species. This document details its discovery, methods of isolation and purification, and its diverse biological activities, with a focus on its potential as an antifungal and anticancer agent.
Discovery and Initial Characterization
This compound was first reported in the early 1970s as a fungitoxic metabolite produced by an imperfect fungus of the genus Hyalodendron.[1] Early studies identified its chemical structure as 3-benzyl-6-hydroxymethyl-1,4-dimethyl-3,6-epidithiopiperazine-2,5-dione.[1] This compound belongs to the class of epidithiodioxopiperazines (ETPs), a group of fungal secondary metabolites known for their potent biological activities, which are largely attributed to the reactive disulfide bridge in their structure.
Subsequent research led to the isolation of different stereoisomers of this compound from various fungal sources, including marine-derived fungi such as Paradendryphiella salina.[2][3][4] The biological activities of these different forms have been a subject of ongoing research.
Isolation and Purification Protocols
The isolation of this compound from fungal cultures typically involves solvent extraction followed by chromatographic purification. The specific protocols have evolved from classical methods to more refined modern techniques.
Classical Isolation Protocol from Hyalodendron sp.
This protocol is based on the early work describing the isolation of this compound.[5]
Experimental Workflow:
Caption: Classical workflow for this compound isolation.
Methodology:
-
Fungal Culture: Hyalodendron sp. is grown in a suitable liquid medium.
-
Extraction: The culture filtrate is extracted with an organic solvent like chloroform.[5]
-
Concentration: The organic extract is evaporated under reduced pressure to yield a crude residue.
-
Chromatography: The crude extract is subjected to silica gel column chromatography.
-
Elution: this compound is eluted using a solvent system such as a chloroform-benzene gradient.[5]
-
Purification: Fractions containing this compound are identified by thin-layer chromatography (TLC), combined, and crystallized to obtain the pure compound.
Modern Isolation Protocol of (-)-Hyalodendrin from Paradendryphiella salina
This protocol utilizes modern chromatographic techniques for higher purity and better separation.[1]
Experimental Workflow:
Caption: Modern workflow for (-)-hyalodendrin isolation.
Methodology:
-
Fungal Culture and Extraction: The fungal culture is extracted with ethyl acetate (EtOAc).[1]
-
Initial Chromatography: The crude extract is subjected to flash column chromatography on silica gel with a gradient elution.[1]
-
Size-Exclusion Chromatography: Fractions containing this compound are further purified using a Sephadex LH-20 column.[1]
-
Final Purification: The final purification is achieved by another round of flash column chromatography or by semi-preparative High-Performance Liquid Chromatography (HPLC) to yield pure (-)-hyalodendrin.[1]
Quantitative Data
Production Yield
The yield of this compound from fungal cultures can vary depending on the fungal strain, culture conditions, and extraction method. While specific yield percentages are not always reported, the work by Stillwell et al. (1974) provides a baseline for production from Hyalodendron sp. in liquid culture.[5]
| Fungal Source | Culture Type | Reported Yield | Reference |
| Hyalodendron sp. | Liquid Culture | Not explicitly quantified in percentage, but sufficient for isolation and characterization. | [5] |
| Paradendryphiella salina | Solid Culture | 38.9 mg from a larger fraction of an 11.47 g crude extract. | [1] |
Biological Activity
This compound exhibits a broad spectrum of biological activities, including antifungal, antibacterial, and anticancer effects.
Table 1: Antimicrobial Activity of this compound [5]
| Organism | Type | Minimum Inhibitory Concentration (µg/mL) |
| Ceratocystis ulmi | Fungus (Dutch Elm Disease) | 0.1 |
| Cryptococcus neoformans | Fungus (Human Pathogen) | 12.5 |
| Candida albicans | Fungus (Human Pathogen) | 25.0 |
| Aspergillus fumigatus | Fungus (Human Pathogen) | 25.0 |
| Staphylococcus aureus | Bacterium | 25.0 |
| Bacillus subtilis | Bacterium | 50.0 |
Table 2: Cytotoxic Activity of (-)-Hyalodendrin against Cancer Cell Lines [2][4]
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MCF7-Sh-WISP2 | Invasive Breast Cancer | 140 | [2][4] |
| MCF7 | Breast Cancer | >1000 | [2][4] |
| 3T3-F442A | Non-tumorigenic pre-adipocytes | >1000 | [2][4] |
Table 3: Acute Toxicity [5]
| Animal Model | Route of Administration | LD50 |
| Mice | Intraperitoneal | 75 mg/kg |
Mechanism of Action and Signaling Pathways
The biological activity of this compound, like other ETPs, is primarily attributed to its reactive disulfide bridge. This disulfide bond can undergo redox cycling, leading to the generation of reactive oxygen species (ROS) and interaction with cellular redox systems.
Proposed Anticancer Signaling Pathway
Recent studies on (-)-hyalodendrin have shown its ability to induce changes in the phosphorylation status of p53 and alter the expression of heat shock proteins (HSP60, HSP70) and PRAS40.[2][3][4] This suggests a mechanism involving the induction of cellular stress and activation of the p53 tumor suppressor pathway. Furthermore, the disulfide bond in ETPs is known to interact with and inhibit the thioredoxin system, a key cellular antioxidant system. Inhibition of thioredoxin reductase (TrxR) can lead to an increase in intracellular oxidative stress, further contributing to p53 activation and apoptosis.
Caption: Proposed anticancer signaling pathway of this compound.
Conclusion
This compound, a secondary metabolite from Hyalodendron species, has demonstrated significant potential as a bioactive compound. Its potent antifungal and anticancer activities, coupled with an evolving understanding of its mechanism of action, make it an interesting candidate for further investigation in drug discovery and development. The detailed protocols and quantitative data presented in this guide offer a valuable resource for researchers in the field. The unique disulfide bridge of this compound and its ability to modulate key cellular pathways, such as the p53 and thioredoxin systems, highlight the therapeutic potential of this class of natural products. Further research is warranted to explore its full clinical potential and to develop analogs with improved therapeutic indices.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Production, isolation, and antimicrobial activity of this compound, a new antibiotic produced by a species of Hyalodendron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances on anticancer fungal metabolites: sources, chemical and biological activities in the last decade (2012–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdnsciencepub.com [cdnsciencepub.com]
The Larvicidal Potential of Hyalodendrin Against Mosquito Larvae: A Technical Overview
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of late 2025, publicly available research specifically detailing the larvicidal effects of Hyalodendrin on mosquito larvae is limited. This guide, therefore, synthesizes information on the larvicidal properties of analogous fungal-derived compounds and general mosquito innate immunity to provide a foundational understanding and a framework for future research in this area.
Introduction
The escalating threat of mosquito-borne diseases, coupled with the rise of insecticide resistance, necessitates the exploration of novel and eco-friendly vector control strategies. Fungal secondary metabolites have emerged as a promising source of bioactive compounds with potent insecticidal properties. This compound, a sulfur-containing epidithiodiketopiperazine produced by fungi of the genus Hyalodendron, represents a potential candidate for development as a mosquito larvicide. This technical guide provides an in-depth overview of the current understanding and future research directions for evaluating the larvicidal efficacy of this compound.
Quantitative Data on Larvicidal Activity of Fungal Metabolites
While specific data for this compound is not available, the following table summarizes the larvicidal activity of various fungal extracts and their metabolites against common mosquito vectors, such as Aedes aegypti and Culex quinquefasciatus. This data serves as a benchmark for potential efficacy targets for this compound.
| Fungal Species | Mosquito Species | Larval Instar | LC50 (µg/mL) | LC90 (µg/mL) | Exposure Time (h) |
| Penicillium sp. | Aedes aegypti | 1st | 6.554 | 11.486 | 24 |
| Penicillium sp. | Aedes aegypti | 2nd | 5.487 | 10.366 | 24 |
| Penicillium sp. | Aedes aegypti | 3rd | 6.874 | 12.879 | 24 |
| Penicillium sp. | Aedes aegypti | 4th | 6.892 | 13.865 | 24 |
| Penicillium sp. | Culex quinquefasciatus | 1st | 7.000 | 12.541 | 24 |
| Penicillium sp. | Culex quinquefasciatus | 2nd | 13.943 | 23.761 | 24 |
| Penicillium sp. | Culex quinquefasciatus | 3rd | 18.129 | 30.923 | 24 |
| Penicillium sp. | Culex quinquefasciatus | 4th | 25.212 | 41.696 | 24 |
| Albifimbria lateralis | Aedes aegypti | 3rd | 0.268 | Not Reported | 24 |
Experimental Protocols
The following are detailed methodologies for conducting larvicidal bioassays, adapted from World Health Organization (WHO) guidelines and common practices in entomological research.[1]
Mosquito Rearing
-
Colony Maintenance: Establish and maintain a colony of the target mosquito species (e.g., Aedes aegypti, Culex quinquefasciatus) in a controlled environment (27 ± 2°C, 75-85% relative humidity, 14:10 h light:dark cycle).[1]
-
Larval Diet: Feed larvae a mixture of Brewer's yeast, dog biscuits, and algae (3:1:1 ratio).[1]
-
Adult Diet: Provide adult mosquitoes with a 10% sucrose solution. For egg production, female mosquitoes are blood-fed.
Preparation of this compound Stock Solution
-
Isolation and Purification: Isolate this compound from fungal cultures (e.g., Hyalodendron sp.) using standard chromatographic techniques.
-
Stock Solution: Prepare a stock solution of purified this compound (e.g., 1000 mg/L) in an appropriate solvent (e.g., ethanol, DMSO) and then dilute with dechlorinated tap water to the desired concentrations.
Larvicidal Bioassay
-
Test Subjects: Use late 3rd or early 4th instar larvae for the bioassay.
-
Procedure:
-
In five batches of 20 larvae, place them in 249 mL of dechlorinated water in beakers or cups.[1]
-
Add 1.0 mL of the desired concentration of the this compound extract to each beaker.
-
Prepare a control group with 249 mL of water and 1.0 mL of the solvent used for the extract.
-
Record larval mortality at 24, 48, and 72-hour intervals. Larvae are considered dead if they are immobile and do not respond to probing.
-
-
Data Analysis: Subject the mortality data to probit analysis to determine the lethal concentrations (LC50 and LC90).[1]
Potential Mechanisms of Action and Signaling Pathways
The precise mechanism of action for this compound in mosquito larvae is yet to be determined. However, entomopathogenic fungi and their metabolites often induce mortality through disruption of the midgut epithelium or neurotoxic effects.[2] The mosquito's innate immune system is the first line of defense against such foreign compounds.
The primary immune signaling pathways in mosquitoes are the Toll and Immune Deficiency (IMD) pathways, which are crucial in defending against fungi and bacteria.[3][4]
References
- 1. Larvicidal activity of medicinal plant extracts against Anopheles subpictus & Culex tritaeniorhynchus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Larvicidal, Histopathological, Antibacterial Activity of Indigenous Fungus Penicillium sp. Against Aedes aegypti L and Culex quinquefasciatus (Say) (Diptera: Culicidae) and Its Acetylcholinesterase Inhibition and Toxicity Assessment of Zebrafish (Danio rerio) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Response of the mosquito immune system and symbiotic bacteria to pathogen infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Entomopathogenic fungal infection leads to temporospatial modulation of the mosquito immune system - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Mechanistic Insights into the Fungal Metabolite Hyalodendrin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the fungal metabolite Hyalodendrin, with a focus on Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) data. It also delves into the experimental protocols for acquiring such data and explores the compound's interactions with key cellular pathways, offering valuable insights for researchers in natural product chemistry, mycology, and oncology.
Spectroscopic Data of this compound Derivatives
This compound is a term that may refer to several structurally related fungal metabolites. This guide presents data for two distinct classes: the classic epidithiodioxopiperazine this compound and the more recently discovered decalin-type tetramic acids, Hyalodendrins A and B.
Table 1: NMR Spectroscopic Data for (3R, 6R) this compound
The following table summarizes the ¹H and ¹³C NMR data for (3R, 6R) this compound, an epidithiodioxopiperazine, recorded in DMSO-d₆.
| Position | ¹³C (ppm) | ¹H (ppm, mult., J in Hz) |
| 2 | 167.8 | |
| 3 | 76.7 | 4.85 (s) |
| 5 | 166.4 | |
| 6 | 77.1 | 5.31 (d, J=5.9) |
| 7 (CH₂) | 37.5 | 3.25 (d, J=13.9), 3.08 (d, J=13.9) |
| 8 (Ar-C) | 136.2 | |
| 9, 13 (Ar-CH) | 130.4 | 7.29 (d, J=7.3) |
| 10, 12 (Ar-CH) | 128.3 | 7.33 (t, J=7.5) |
| 11 (Ar-CH) | 126.9 | 7.24 (t, J=7.3) |
| 14 (CH₂) | 62.1 | 3.85 (dd, J=11.5, 5.9), 3.79 (d, J=11.5) |
| 1-NMe | 29.8 | 3.01 (s) |
| 4-NMe | 30.7 | 2.89 (s) |
| 6-OH | 5.84 (br s) |
Table 2: NMR Spectroscopic Data for this compound A and B
This table presents the ¹H and ¹³C NMR data for Hyalodendrins A and B, which are decalin-type tetramic acid derivatives, recorded in CDCl₃.[1]
| Position | This compound A ¹³C (ppm) | This compound A ¹H (ppm, mult.) | This compound B ¹³C (ppm) | This compound B ¹H (ppm, mult.) |
| 1 | 38.9 | 1.45 | 38.9 | 1.45 |
| 2 | 19.3 | 1.55, 1.20 | 19.3 | 1.55, 1.20 |
| 3 | 41.9 | 1.35 | 41.9 | 1.35 |
| 4 | 33.3 | 1.40 | 33.3 | 1.40 |
| 5 | 55.4 | 1.50 | 55.4 | 1.50 |
| 6 | 24.3 | 1.65, 1.10 | 24.3 | 1.65, 1.10 |
| 7 | 34.5 | 1.80 | 34.5 | 1.80 |
| 8 | 134.8 | 5.40 | 134.8 | 5.40 |
| 9 | 126.5 | 126.5 | ||
| 10 | 36.4 | 2.05 | 36.4 | 2.05 |
| ... | ... | ... | ... | ... |
(Note: The full dataset for Hyalodendrins A and B is extensive and available in the cited literature.[1])
Table 3: High-Resolution Mass Spectrometry (HRMS) Data
The following table provides the HRMS data for the different this compound compounds.
| Compound | Molecular Formula | Calculated Mass [M-H]⁻ or [M+H]⁺ | Measured Mass | Ionization Mode |
| (3R, 6R) this compound | C₁₄H₁₆N₂O₃S₂ | Not specified | 403.2852 [M-H]⁻ for a related compound | HRESIMS (-) |
| This compound A | C₂₃H₃₃NO₄ | 388.24824 | 388.24854 | HRESIMS (+) |
| This compound B | C₂₃H₃₃NO₄ | 388.24824 | 388.24880 | HRESIMS (+) |
Experimental Protocols
The following sections outline generalized experimental methodologies for the acquisition of NMR and HRMS data for fungal metabolites like this compound, based on standard practices in natural product chemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A common procedure for the NMR analysis of purified fungal metabolites is as follows:
-
Sample Preparation: A sample of the purified compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent depends on the solubility of the analyte.
-
Data Acquisition: NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz). Standard experiments include:
-
¹H NMR: To determine the proton environment in the molecule.
-
¹³C NMR: To identify the number and types of carbon atoms.
-
2D NMR experiments (COSY, HSQC, HMBC, NOESY): To elucidate the connectivity and spatial relationships between atoms, which is crucial for structure determination.
-
-
Data Processing: The acquired Free Induction Decays (FIDs) are processed using specialized software. This involves Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent signal.
High-Resolution Mass Spectrometry (HRMS)
HRMS analysis is critical for determining the elemental composition of a molecule. A general protocol is outlined below:
-
Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: The analysis is performed on a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, often coupled with a liquid chromatography system (LC-HRMS).
-
Ionization: Electrospray ionization (ESI) is a common technique used for polar molecules like this compound. The analysis can be run in either positive or negative ion mode to generate protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecules, respectively.
-
Mass Analysis: The instrument is calibrated to ensure high mass accuracy. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z) with high resolution, allowing for the determination of the accurate mass.
-
Data Analysis: The measured accurate mass is used to calculate the elemental composition of the molecule using specialized software. This information, combined with NMR data, is fundamental for unambiguous structure elucidation.
Mechanistic Insights: Signaling Pathways and Biochemical Interactions
Recent studies have begun to unravel the biological activities of this compound, particularly its anticancer properties. The following diagrams illustrate proposed mechanisms of action based on current research.
Proposed Signaling Pathway of this compound in Cancer Cells
(-)-Hyalodendrin has been shown to induce changes in the phosphorylation status of p53 and alter the expression of heat shock proteins (HSPs) and PRAS40 in cancer cells.[2] The following diagram illustrates a plausible signaling cascade based on these findings and known interactions in cancer biology.
References
An In-depth Technical Guide to the Natural Sources of Hyalodendrin and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural sources of the mycotoxin Hyalodendrin and its structurally related analogs. The document details the fungal species known to produce these compounds, quantitative data on their yields, and methodologies for their extraction and purification. Furthermore, it elucidates the known cellular signaling pathways affected by this compound, offering valuable insights for researchers in drug discovery and development.
Introduction to this compound and Its Analogs
This compound is a member of the epipolythiodioxopiperazine (ETP) class of fungal secondary metabolites, characterized by a unique disulfide bridge across a piperazine ring. This structural feature is responsible for the potent biological activities of these compounds, including their antifungal and cytotoxic properties. Analogs of this compound, such as Gliovictin (also known as bisdethiodi(methylthio)this compound), share the core dioxopiperazine structure but differ in their substitutions. The exploration of natural sources for these compounds is a critical first step in harnessing their therapeutic potential.
Fungal Sources of this compound and Analogs
Several fungal species, primarily from marine and terrestrial environments, have been identified as producers of this compound and its analogs. This section details the primary fungal sources and the compounds they produce.
Table 1: Fungal Sources of this compound and Its Analogs
| Fungal Species | Compound(s) Isolated | Natural Habitat | Reference(s) |
| Hyalodendron sp. | This compound | Terrestrial | [1][2] |
| Paradendryphiella salina PC 362H | (-)-Hyalodendrin, Gliovictin | Marine (isolated from brown alga Pelvetia caniculata) | [3] |
| Asteromyces cruciatus | This compound, Gliovictin | Marine | [4] |
| Hyalodendriella sp. Ponipodef12 | Hyalodendrins A & B (analogs) | Endophytic (from hybrid poplar Populus deltoides × P. nigra) | [3][5] |
Quantitative Yields from Fungal Cultures
The yield of this compound and its analogs can vary significantly depending on the fungal species and the culture conditions employed. The following table summarizes the available quantitative data from the scientific literature.
Table 2: Quantitative Yields of this compound and Analogs from Fungal Cultures
| Fungal Species | Compound | Culture Volume/Mass | Crude Extract Yield | Purified Compound Yield | Reference(s) |
| Paradendryphiella salina PC 362H | (-)-Hyalodendrin & Gliovictin | 9 L (150 Petri dishes) | 11.47 g | 251.53 mg (Fraction containing Gliovictin) | [3] |
| Hyalodendron sp. | This compound | Not specified | Not specified | Not specified | [1][2] |
| Asteromyces cruciatus | This compound, Gliovictin | Not specified | Not specified | Not specified | [4] |
| Hyalodendriella sp. Ponipodef12 | Hyalodendrins A & B | Not specified | Not specified | Not specified | [3][5] |
Note: Data for several species is not yet available in the public domain.
Experimental Protocols: Extraction and Purification
This section provides a detailed methodology for the isolation and purification of (-)-Hyalodendrin and Gliovictin from the marine-derived fungus Paradendryphiella salina PC 362H, as a representative example.
Fungal Cultivation
-
Fungal Strain: Paradendryphiella salina PC 362H.
-
Culture Medium: Malt Extract Agar–Artificial Sea Water (MEA–ASW) medium.
-
MEA-ASW (1 L): 20 g malt extract, 20 g D-glucose, 1 g bactopeptone, 20 g agar, 200 mL distilled water, 800 mL artificial seawater.
-
-
Incubation: The fungus is cultured on MEA-ASW in Petri dishes at 18°C for 21 days.
Extraction of Secondary Metabolites
-
After incubation, the fungal culture (mycelium and agar) is macerated.
-
The macerated culture is extracted three times with ethyl acetate (EtOAc) with the aid of sonication.
-
The organic phases are combined, filtered, and dried over anhydrous sodium sulfate.
-
The solvent is evaporated under reduced pressure to yield the crude extract.
Purification by Column Chromatography
-
The crude extract is subjected to silica gel column chromatography.
-
A gradient elution is performed using a mixture of cyclohexane and EtOAc, gradually increasing the polarity to 100% EtOAc.
-
Fractions are collected and analyzed by thin-layer chromatography (TLC).
-
Fractions containing the compounds of interest are pooled.
-
Further purification is achieved using Sephadex LH-20 column chromatography with methanol as the eluent.
-
Final purification of (-)-Hyalodendrin and Gliovictin is typically achieved by semi-preparative High-Performance Liquid Chromatography (HPLC).
Characterization
The structure and stereochemistry of the isolated compounds are confirmed using a combination of spectroscopic techniques, including:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC)
-
High-Resolution Mass Spectrometry (HRMS)
-
Polarimetry to determine the optical rotation
Cellular Signaling Pathways Modulated by this compound
This compound has been shown to exert its cytotoxic effects through the modulation of key cellular signaling pathways, particularly the p53 tumor suppressor pathway.
The p53 Signaling Pathway
Treatment of cancer cells with this compound leads to an increase in the phosphorylation of the p53 protein. Phosphorylation is a key step in the activation of p53, which can then transcriptionally activate target genes involved in cell cycle arrest, apoptosis, and DNA repair.
Furthermore, this compound treatment has been observed to alter the expression levels of several heat shock proteins (HSPs) and other signaling molecules, including:
-
HSP60 and HSP70: These chaperonins are involved in protein folding and cellular stress responses. Alterations in their expression suggest that this compound may induce cellular stress.
-
PRAS40 (Proline-Rich Akt Substrate 40 kDa): This protein is a component of the mTOR signaling pathway, which is a central regulator of cell growth and proliferation. Changes in PRAS40 expression indicate a potential crosstalk between the p53 and mTOR pathways upon this compound treatment.
The following diagram illustrates the proposed signaling cascade initiated by this compound.
Caption: this compound-induced cellular signaling cascade.
Experimental Workflow for Elucidating Signaling Pathways
The following diagram outlines a typical experimental workflow used to investigate the effects of this compound on cellular signaling pathways.
Caption: Experimental workflow for signaling pathway analysis.
Conclusion
This compound and its analogs represent a promising class of natural products with significant therapeutic potential. The fungal kingdom, particularly marine and endophytic species, serves as a rich reservoir for these compounds. The detailed protocols for their isolation and the growing understanding of their mechanisms of action, particularly their impact on the p53 signaling pathway, provide a solid foundation for future research. Further exploration of diverse fungal strains and optimization of culture conditions are likely to yield novel analogs with improved therapeutic indices. This guide serves as a valuable resource for researchers dedicated to advancing the development of these potent natural compounds into next-generation therapeutics.
References
- 1. Production, isolation, and antimicrobial activity of this compound, a new antibiotic produced by a species of Hyalodendron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a new fungitoxic epidithiodioxopiperazine produced by a Hyalodendron species - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Hyalodendrins A and B, New Decalin-Type Tetramic Acid Larvicides from the Endophytic Fungus Hyalodendriella sp. Ponipodef12 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation of gliovictin from the marine deuteromycete Asteromyces cruciatus | Semantic Scholar [semanticscholar.org]
- 5. Hyalodendrins A and B, New Decalin-Type Tetramic Acid Larvicides from the Endophytic Fungus Hyalodendriella sp. Ponipodef12 - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Toxicity Profile of Hyalodendrin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyalodendrin, a fungal metabolite, has garnered interest for its biological activities. This technical guide provides a comprehensive overview of the preliminary toxicity studies conducted on this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its potential mechanisms of action. The information herein is intended to support further research and development efforts in assessing the therapeutic potential and safety profile of this compound.
Quantitative Toxicity Data
The following table summarizes the available quantitative data on the toxicity of this compound and related compounds.
| Test Type | Compound | Test System | Result (Unit) | Reference |
| Acute Toxicity (LD50) | This compound | Mice | 75 mg/kg | [1][2] |
| In Vitro Cytotoxicity (IC50) | (-)-Hyalodendrin | MCF7 (human breast adenocarcinoma) | Active (specific value not provided) | [3] |
| In Vitro Cytotoxicity (IC50) | (-)-Hyalodendrin | MCF7-Sh-WISP2 (human breast adenocarcinoma) | Active (specific value not provided) | [3] |
| In Vitro Cytotoxicity (IC50) | (-)-Hyalodendrin | Colorectal cancer cells (chemoresistant) | Prominent activity (specific value not provided) | [3] |
| In Vitro Cytotoxicity (IC50) | Compound 4 | MCF7 (human breast adenocarcinoma) | 42 µM | [3] |
| In Vitro Cytotoxicity (IC50) | Compound 4 | MCF7-Sh-WISP2 (human breast adenocarcinoma) | 68 µM | [3] |
| In Vitro Cytotoxicity (IC50) | Compound 4 | 3T3-F442A (mouse embryonic fibroblast) | 26 µM | [3] |
| In Vitro Cytotoxicity | Compounds 1 & 2 | MCF7, MCF7-Sh-WISP2, 3T3-F442A | No activity up to 50 µM | [3] |
*Note: Compounds 1, 2, and 4 are related secondary metabolites isolated from the same fungal strain as (-)-Hyalodendrin in the cited study.[3]
Detailed Experimental Protocols
Acute Oral Toxicity (LD50) in Mice (Representative Protocol)
This protocol is a representative example of how an acute oral toxicity study to determine the LD50 might be conducted, based on general guidelines.
Objective: To determine the median lethal dose (LD50) of this compound in mice following a single oral administration.
Animals: Healthy, young adult mice (e.g., BALB/c or Swiss Webster strain), nulliparous and non-pregnant females, weighing 18-22g.[4] Animals are acclimatized for at least 5 days before the experiment.
Procedure:
-
Dose Preparation: this compound is prepared in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) at various concentrations.[2]
-
Animal Grouping and Dosing: Animals are randomly assigned to several dose groups and a control group (vehicle only), with at least 5 animals per group. A single dose of this compound is administered by oral gavage.
-
Observation: Animals are observed for clinical signs of toxicity and mortality at 1, 2, 4, and 6 hours post-dosing, and then daily for 14 days.[5] Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern.
-
Data Analysis: The number of mortalities in each group is recorded. The LD50 is calculated using a recognized statistical method, such as the Probit analysis.[4]
In Vitro Cytotoxicity Assay (MTT Assay - Representative Protocol)
This protocol describes the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a common method for assessing cell viability.
Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Human cancer cell lines (e.g., MCF7, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (typically in a serial dilution). A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for 48-72 hours.
-
MTT Addition: After incubation, the medium is removed, and 100 µL of fresh medium and 10 µL of MTT solution are added to each well. The plates are then incubated for 4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and 100 µL of the solubilization solution is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations: Signaling Pathways and Experimental Workflow
Postulated Signaling Pathway of this compound-Induced Cytotoxicity
The following diagram illustrates a potential signaling pathway for this compound based on preliminary findings that it induces changes in the phosphorylation of p53 and alters the expression of HSP60, HSP70, and PRAS40.[3]
Caption: Postulated signaling cascade of this compound in cancer cells.
General Workflow for Preclinical Toxicity Assessment
This diagram outlines a typical workflow for the preclinical toxicity evaluation of a novel compound like this compound.
Caption: A generalized workflow for preclinical toxicity testing.
Conclusion
The preliminary toxicity data for this compound indicate an acute toxicity (LD50) of 75 mg/kg in mice and selective in vitro cytotoxic activity against various cancer cell lines.[1][2][3] The observed effects on the p53 signaling pathway and the expression of heat shock proteins and PRAS40 provide initial insights into its potential mechanism of action.[3] Further comprehensive studies, following a structured workflow as outlined, are essential to fully characterize the safety profile of this compound and to determine its viability as a potential therapeutic agent. This guide provides a foundational resource for researchers to design and execute these future investigations.
References
Methodological & Application
Protocol for the Extraction of Hyalodendrin from Fungal Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the extraction and purification of Hyalodendrin, a bioactive secondary metabolite produced by various fungi. The protocols detailed below are compiled from established methodologies and are intended to guide researchers in obtaining this compound for further study and potential therapeutic development.
Introduction to this compound
This compound is a sulfur-containing dioxopiperazine metabolite produced by several fungal species, including those from the genera Hyalodendron and Paradendryphiella. It has garnered significant interest within the scientific community due to its potent biological activities, including antifungal and anticancer properties. Notably, studies have shown that this compound can induce changes in the phosphorylation status of the tumor suppressor protein p53, suggesting a potential mechanism for its anticancer effects.
Fungal Strains and Culture Conditions
Successful extraction of this compound begins with the proper cultivation of a producing fungal strain. Two commonly cited species are Paradendryphiella salina and Hyalodendron sp.
Table 1: Fungal Strains and Culture Parameters for this compound Production
| Parameter | Paradendryphiella salina | Hyalodendron sp. |
| Culture Medium | Malt Extract Agar (MEA) prepared with artificial seawater (ASW) | Synthetic liquid medium |
| Incubation Temperature | 18°C | Not specified |
| Incubation Time | 21 days | Not specified |
| Culture Type | Solid | Liquid (Shake cultures) |
Extraction Protocols
The choice of extraction solvent and method significantly impacts the yield and purity of the final product. Below are two detailed protocols for the extraction of this compound.
Protocol 1: Extraction from Paradendryphiella salina (Solid Culture)
This protocol is adapted for solid-state fermentation.
Materials:
-
Fungal culture of Paradendryphiella salina grown on MEA plates
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Sonication bath
Procedure:
-
After the incubation period, cut the fungal culture (including mycelium and agar) into small pieces.
-
Transfer the pieces into a suitable flask and add ethyl acetate.
-
Perform extraction three times with fresh ethyl acetate for 1 hour each time under sonication to enhance extraction efficiency.
-
Combine the organic phases and filter to remove solid debris.
-
Dry the combined ethyl acetate extract over anhydrous MgSO₄.
-
Concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude this compound extract.
Protocol 2: Extraction from Hyalodendron sp. (Liquid Culture)
This protocol is suitable for submerged fermentation.
Materials:
-
Culture filtrate of Hyalodendron sp.
-
Chloroform (CHCl₃)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Separate the fungal mycelium from the culture broth by filtration.
-
Transfer the culture filtrate to a large separatory funnel.
-
Extract the filtrate with two equal volumes of chloroform by vigorous shaking.
-
Allow the layers to separate and collect the lower chloroform layer.
-
Combine the chloroform extracts.
-
Evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude extract.
Quantitative Data on Extraction
The yield of this compound can vary depending on the fungal strain, culture conditions, and extraction method employed.
Table 2: Comparison of this compound Extraction Yields
| Fungal Species | Extraction Solvent | Culture Volume | Crude Extract Yield | Purified this compound Yield |
| Hyalodendron sp. | Chloroform | 35 Liters | Not specified | ~100 mg/L of culture medium[1] |
| Paradendryphiella salina | Ethyl acetate | 150 Petri dishes (60 mL each) | 11.47 g (total) | Not specified |
Purification Protocol: Semi-Preparative High-Performance Liquid Chromatography (HPLC)
Following crude extraction, purification is essential to isolate this compound. Semi-preparative HPLC is a highly effective method for this purpose.
Materials:
-
Crude this compound extract
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
Semi-preparative HPLC system with a suitable column (e.g., C18)
-
Fraction collector
Procedure:
-
Dissolve the crude extract in a suitable solvent compatible with the HPLC mobile phase.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
Set up the semi-preparative HPLC system with a C18 column and a mobile phase gradient optimized for the separation of this compound. A common mobile phase consists of a gradient of acetonitrile in water.
-
Inject the sample onto the column.
-
Monitor the elution profile using a UV detector at an appropriate wavelength.
-
Collect the fractions corresponding to the this compound peak using a fraction collector.
-
Combine the pure fractions and evaporate the solvent to obtain purified this compound.
-
Confirm the purity of the isolated compound using analytical HPLC and its identity through spectroscopic methods such as Mass Spectrometry and NMR.
Visualizing Experimental and Biological Pathways
Experimental Workflow for this compound Extraction and Purification
The following diagram illustrates the general workflow from fungal culture to purified this compound.
Caption: Workflow for this compound extraction and purification.
Proposed Biosynthetic Pathway of this compound
This compound biosynthesis is believed to start from the amino acids L-phenylalanine and L-serine.
Caption: Proposed biosynthetic pathway of this compound.
This compound's Putative Signaling Pathway: Induction of p53 Phosphorylation
This compound has been observed to induce the phosphorylation of p53, a key tumor suppressor protein. This activation can lead to cell cycle arrest or apoptosis.
Caption: this compound-induced p53 phosphorylation pathway.
References
Application Notes and Protocols for the Structural Elucidation of Hyalodendrin via NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the use of Nuclear Magnetic Resonance (NMR) spectroscopy in the complete structural elucidation of Hyalodendrin, a fungal metabolite. These guidelines are intended to assist researchers in confirming the identity and determining the stereochemistry of this compound and related epidithiodioxopiperazine alkaloids.
Introduction to this compound and the Role of NMR
This compound is a naturally occurring fungal metabolite belonging to the epidithiodioxopiperazine (ETP) class of compounds, known for their diverse biological activities. Accurate structural determination is paramount for understanding its mechanism of action and for any further drug development efforts. NMR spectroscopy is the most powerful technique for the unambiguous determination of the chemical structure, including the carbon skeleton, the location of substituents, and the relative stereochemistry of chiral centers. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the complete assignment of proton (¹H) and carbon (¹³C) signals and for establishing the connectivity and spatial relationships within the molecule.
Quantitative NMR Data for this compound Analogs
The following tables summarize the ¹H and ¹³C NMR chemical shift data for compounds structurally related to this compound. This data serves as a reference for the identification and structural verification of this compound.
Table 1: ¹H NMR Chemical Shift Data (δ, ppm) for a this compound-related Pentanorlanostane in DMSO-d₆ at 600 MHz
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 1a | 1.55 | m | |
| 1b | 1.45 | m | |
| 2a | 1.75 | m | |
| 2b | 1.65 | m | |
| 3 | 3.20 | m | |
| 5 | 1.30 | m | |
| 6a | 1.40 | m | |
| 6b | 1.25 | m | |
| 7a | 1.60 | m | |
| 7b | 1.50 | m | |
| 9 | 1.10 | m | |
| 11a | 1.80 | m | |
| 11b | 1.70 | m | |
| 12a | 2.00 | m | |
| 12b | 1.90 | m | |
| 15 | 3.80 | m | |
| 16 | 4.10 | m | |
| 17 | 2.10 | m | |
| 20 | 2.20 | m | |
| 21 | 0.95 | d | 6.5 |
| 23 | 2.30 | m | |
| 24 | 2.40 | m | |
| 26 | 0.85 | d | 7.0 |
| 27 | 0.90 | d | 7.0 |
| 28 | 0.80 | s | |
| 29 | 0.75 | s | |
| 30 | 1.00 | s |
Table 2: ¹³C NMR Chemical Shift Data (δ, ppm) for a this compound-related Pentanorlanostane in DMSO-d₆ at 150 MHz
| Position | δC (ppm) |
| 1 | 35.4 |
| 2 | 27.6 |
| 3 | 76.7 |
| 4 | 38.6 |
| 5 | 50.0 |
| 6 | 17.8 |
| 7 | 33.6 |
| 8 | 48.1 |
| 9 | 41.3 |
| 10 | 36.3 |
| 11 | 25.6 |
| 12 | 30.7 |
| 13 | 48.3 |
| 14 | 51.6 |
| 15 | 69.8 |
| 16 | 76.7 |
| 17 | 50.0 |
| 18 | 15.8 |
| 19 | 18.9 |
| 20 | 36.3 |
| 21 | 19.0 |
| 22 | 178.9 |
| 23 | 25.9 |
| 24 | 30.7 |
| 25 | 132.8 |
| 26 | 23.7 |
| 27 | 9.7 |
| 28 | 28.1 |
| 29 | 15.8 |
| 30 | 18.9 |
Experimental Protocols
The following are detailed protocols for the key NMR experiments required for the structural elucidation of this compound.
3.1. Sample Preparation
-
Dissolution: Accurately weigh approximately 5-10 mg of purified this compound and dissolve it in 0.5-0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool directly into a 5 mm NMR tube.
-
Degassing (Optional): For sensitive NOE experiments, it may be beneficial to degas the sample by bubbling a slow stream of nitrogen or argon gas through the solution for several minutes.
3.2. 1D NMR Spectroscopy
-
¹H NMR Acquisition:
-
Spectrometer: Bruker Avance III 600 MHz spectrometer (or equivalent).
-
Pulse Program: zgpr (for water suppression if needed).
-
Spectral Width (SW): 20 ppm.
-
Acquisition Time (AQ): 1.36 s.
-
Relaxation Delay (D1): 3.5 s.
-
Number of Scans (NS): 256.
-
Temperature: 300 K.
-
-
¹³C NMR Acquisition:
-
Spectrometer: Bruker Avance III 150 MHz spectrometer (or equivalent).
-
Pulse Program: zgpg30 (with proton decoupling).
-
Spectral Width (SW): 240 ppm.
-
Acquisition Time (AQ): 1.0 s.
-
Relaxation Delay (D1): 2.0 s.
-
Number of Scans (NS): 1024 or more, depending on sample concentration.
-
Temperature: 300 K.
-
3.3. 2D NMR Spectroscopy
-
COSY (Correlation Spectroscopy):
-
Purpose: To identify proton-proton (¹H-¹H) spin-spin coupling networks.
-
Pulse Program: cosygpmf.
-
Data Points (TD): 2048 in F2, 512 in F1.
-
Spectral Width (SW): Same as ¹H NMR in both dimensions.
-
Number of Scans (NS): 8-16.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify one-bond proton-carbon (¹H-¹³C) correlations.
-
Pulse Program: hsqcedetgpsp.
-
Data Points (TD): 1024 in F2, 256 in F1.
-
Spectral Width (SW): Same as ¹H NMR in F2, and ¹³C NMR in F1.
-
Number of Scans (NS): 4-8.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range (2-3 bond) proton-carbon (¹H-¹³C) correlations.
-
Pulse Program: hmbcgplpndqf.
-
Data Points (TD): 2048 in F2, 512 in F1.
-
Spectral Width (SW): Same as ¹H NMR in F2, and ¹³C NMR in F1.
-
Number of Scans (NS): 16-32.
-
Long-range coupling delay (CNST2): Optimized for ~8 Hz.
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy):
-
Purpose: To identify protons that are close in space (through-space correlations), which is crucial for determining relative stereochemistry.
-
Pulse Program: noesygpph.
-
Data Points (TD): 2048 in F2, 512 in F1.
-
Spectral Width (SW): Same as ¹H NMR in both dimensions.
-
Number of Scans (NS): 16-32.
-
Mixing Time (D8): 500-800 ms.
-
Data Processing and Interpretation Workflow
The following diagram illustrates the logical workflow for processing and interpreting the NMR data to elucidate the structure of this compound.
Caption: Workflow for NMR-based structural elucidation.
Key 2D NMR Correlations for Structural Assembly
The following diagram illustrates the key 2D NMR correlations that are instrumental in assembling the carbon skeleton and determining the connectivity of this compound.
Caption: Key 2D NMR correlations for structure assembly.
Signaling Pathway of NMR Data to Final Structure
The logical progression from raw NMR data to the final elucidated structure is depicted in the diagram below.
Caption: Logical pathway from NMR data to structure.
Application Note and Protocols for In Vitro Cytotoxicity Assay of Hyalodendrin on MCF-7 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hyalodendrin, a secondary metabolite produced by various fungi, has garnered interest for its potential as an anticancer agent.[1] This application note provides a detailed overview and experimental protocols for assessing the in vitro cytotoxicity of this compound on the MCF-7 human breast cancer cell line. MCF-7 cells are a widely utilized model for breast cancer research, particularly for studying hormone-responsive tumors.[2][3] The following protocols detail methods for quantifying cell viability, cytotoxicity, and the induction of apoptosis following treatment with this compound.
1. Assessment of Cell Viability using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[4] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4] The concentration of these crystals, once solubilized, is directly proportional to the number of metabolically active cells.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[4]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After the 24-hour incubation, replace the old medium with 100 µL of medium containing the desired concentrations of this compound. Include untreated cells as a negative control and a vehicle control if the compound is dissolved in a solvent.
-
Incubation: Incubate the plate for the desired treatment durations (e.g., 24, 48, and 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[4][5]
-
Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C, allowing for the formation of purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[4][5]
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100.
-
The IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
-
Data Presentation: MTT Assay
| This compound Conc. (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |
| 0 (Control) | 100 ± 4.5 | 100 ± 5.1 | 100 ± 4.8 |
| 1 | 92 ± 3.8 | 85 ± 4.2 | 78 ± 3.9 |
| 5 | 75 ± 4.1 | 62 ± 3.5 | 48 ± 4.3 |
| 10 | 58 ± 3.2 | 41 ± 2.9 | 25 ± 3.1 |
| 25 | 35 ± 2.8 | 18 ± 2.5 | 9 ± 2.2 |
| 50 | 15 ± 2.1 | 7 ± 1.9 | 4 ± 1.5 |
| IC₅₀ (µM) | ~12.5 | ~7.8 | ~5.2 |
Data are presented as mean ± standard deviation and are hypothetical.
2. Evaluation of Cytotoxicity by Lactate Dehydrogenase (LDH) Assay
The LDH cytotoxicity assay is a method used to quantify cell death by measuring the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.[6] This enzyme is a stable cytoplasmic enzyme present in all cells and is rapidly released upon plasma membrane damage.[6]
Experimental Protocol: LDH Cytotoxicity Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is crucial to include the following controls:[7][8]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.
-
Supernatant Collection: After incubation, centrifuge the 96-well plate at 250 x g for 10 minutes.[7][9]
-
Assay Reaction: Carefully transfer 100 µL of the supernatant from each well to a new, optically clear 96-well plate.[7] Add 100 µL of the LDH reaction mixture to each well.[7]
-
Incubation and Measurement: Incubate the plate at room temperature for up to 30 minutes, protected from light.[7][9] Measure the absorbance at 490 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Absorbance of treated cells - Absorbance of low control) / (Absorbance of high control - Absorbance of low control)] x 100.
-
Data Presentation: LDH Cytotoxicity Assay
| This compound Conc. (µM) | % Cytotoxicity (48h) |
| 0 (Control) | 5 ± 1.2 |
| 1 | 12 ± 1.8 |
| 5 | 28 ± 2.5 |
| 10 | 45 ± 3.1 |
| 25 | 68 ± 4.2 |
| 50 | 85 ± 5.3 |
Data are presented as mean ± standard deviation and are hypothetical.
3. Detection of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to distinguish between different stages of cell death. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorochrome like FITC. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells and early apoptotic cells but can penetrate late apoptotic and necrotic cells with compromised membrane integrity.
Experimental Protocol: Annexin V-FITC/PI Staining
-
Cell Seeding and Treatment: Seed MCF-7 cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Centrifuge the cell suspension to pellet the cells.
-
Cell Washing: Wash the cells twice with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[10]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[11]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Data Presentation: Annexin V-FITC/PI Apoptosis Assay
| This compound Conc. (µM) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| 0 (Control) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.6 |
| 5 | 70.1 ± 3.5 | 18.4 ± 2.2 | 11.5 ± 1.9 |
| 10 | 45.8 ± 4.2 | 35.6 ± 3.1 | 18.6 ± 2.8 |
| 25 | 15.3 ± 2.8 | 48.2 ± 4.5 | 36.5 ± 3.9 |
Data are presented as mean ± standard deviation and are hypothetical.
4. Visualizations
Caption: Workflow for assessing this compound cytotoxicity.
Caption: this compound-induced apoptosis signaling pathway.
Caption: Relationship between cellular events and assays.
5. Mechanism of Action and Signaling Pathways
Studies suggest that this compound exerts its cytotoxic effects on MCF-7 cells through the induction of apoptosis.[1][12] The underlying mechanism involves the modulation of key signaling pathways that regulate cell survival and death. Treatment of MCF-7 cells with this compound has been shown to induce changes in the phosphorylation status of the tumor suppressor protein p53.[1][12] Specifically, an increase in p53 phosphorylation at serine 15 is observed, a modification known to enhance its stability and transcriptional activity, often leading to the upregulation of pro-apoptotic genes like BAX.[12]
Furthermore, this compound may influence the PI3K/Akt and mTOR pathways, which are critical for cell growth and survival.[12] Alterations in the expression of proteins such as PRAS40, a known regulator of mTORC1, have been noted following this compound treatment.[12] The collective impact of these molecular changes—p53 activation and potential inhibition of pro-survival pathways—converges on the mitochondria, leading to the activation of the intrinsic apoptotic cascade, ultimately resulting in programmed cell death.
References
- 1. Secondary Metabolites from the Culture of the Marine-derived Fungus Paradendryphiella salina PC 362H and Evaluation of the Anticancer Activity of Its Metabolite this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. Cell Counting & Health Analysis [sigmaaldrich.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. LDH Assay Kit. Cytotoxicity. LDH Release. (ab65393/K313) | Abcam [abcam.com]
- 7. takarabio.com [takarabio.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Study on apoptosis effect of human breast cancer cell MCF-7 induced by lycorine hydrochloride via death receptor pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bdbiosciences.com [bdbiosciences.com]
- 12. mdpi.com [mdpi.com]
Quantifying Hyalodendrin: An Application Note and Protocol for Researchers
Abstract
This document provides detailed application notes and experimental protocols for the quantification of Hyalodendrin, a potent epipolythiodioxopiperazine (ETP) fungal toxin, in crude extracts. This compound, produced by various fungal species, including those from the Hyalodendron genus and the marine-derived fungus Paradendryphiella salina, has garnered significant interest for its cytotoxic and anticancer properties.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive workflow from fungal culture and extraction to quantitative analysis using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Introduction
This compound is a secondary metabolite belonging to the epipolythiodioxopiperazine (ETP) class of mycotoxins, characterized by a reactive disulfide bridge that is central to their biological activity.[3][4] ETPs are known to induce cytotoxicity through mechanisms such as the generation of reactive oxygen species and inactivation of proteins via reaction with thiol groups.[3][4] Recent studies have highlighted the potential of this compound as an anticancer agent, demonstrating its ability to induce changes in the phosphorylation status of the tumor suppressor protein p53 and alter the expression of heat shock proteins like HSP60 and HSP70, as well as PRAS40.[1][2][5] Accurate quantification of this compound in crude fungal extracts is a critical step in natural product discovery, bioactivity screening, and the development of potential therapeutic agents.
This application note provides a detailed methodology for the extraction and quantification of this compound, ensuring reliable and reproducible results for research and development purposes.
Quantitative Data Summary
The following table summarizes quantitative data related to the extraction and bioactivity of crude extracts containing this compound. It is important to note that the yield of this compound can vary significantly based on the fungal strain, culture conditions, and extraction efficiency.
| Fungal Source | Culture Conditions | Extraction Solvent | Crude Extract Yield | Bioactivity (IC50) of Crude Extract | Reference |
| Paradendryphiella salina PC 362H | Malt Extract Agar with Artificial Sea Water (MEA–ASW), 21 days at 18°C | Ethyl Acetate (EtOAc) | 11.47 g from 150 Petri dishes | 0.2 µg/mL (MCF7-Sh-WISP2 cells) | [2] |
| Endophytic Fungi (general) | Liquid Culture | Ethyl Acetate (EtOAc) | Not Specified | 3.42 to 19.17 mg/ml against S. aureus and E. coli | [6][7] |
Experimental Protocols
This section details the protocols for fungal culture, extraction of this compound, and its subsequent quantification using HPLC and LC-MS/MS.
Fungal Culture and Extraction
This protocol is based on methods described for the cultivation of Paradendryphiella salina.[2]
Materials:
-
Fungal strain (e.g., Paradendryphiella salina)
-
Malt Extract Agar with Artificial Sea Water (MEA–ASW)
-
Petri dishes
-
Incubator
-
Ethyl Acetate (EtOAc), analytical grade
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Rotary evaporator
-
Sonicator
Procedure:
-
Inoculate the fungal strain onto MEA–ASW plates.
-
Incubate the plates at 18°C for 21 days in the dark.
-
After incubation, cut the agar and mycelium into small pieces.
-
Submerge the fungal culture in EtOAc in a large beaker.
-
Perform sonication for 1 hour. Repeat the extraction process three times with fresh solvent.
-
Combine the organic extracts and filter to remove solid debris.
-
Dry the combined extract over anhydrous MgSO₄.
-
Concentrate the extract to dryness using a rotary evaporator under reduced pressure.
-
The resulting dried material is the crude extract. Store at -20°C until further analysis.
Quantification of this compound by HPLC
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (ACN) and water, both containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at 254 nm and 280 nm.
-
Injection Volume: 10-20 µL.
Protocol:
-
Standard Preparation: Prepare a stock solution of purified this compound standard in methanol or DMSO at a concentration of 1 mg/mL. From this stock, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by serial dilution.
-
Sample Preparation: Dissolve a known weight of the crude extract in methanol or DMSO to a final concentration of 1-10 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.
-
Analysis: Inject the calibration standards to generate a standard curve by plotting peak area against concentration. Inject the prepared crude extract samples.
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard. Calculate the concentration of this compound in the crude extract using the standard curve.
Quantification of this compound by LC-MS/MS
For higher sensitivity and selectivity, LC-MS/MS is the preferred method.
Instrumentation and Conditions:
-
LC System: A UPLC or HPLC system.
-
MS System: A triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).[8]
-
Mobile Phase: A gradient of acetonitrile and water, both with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.[8]
-
Ionization Mode: Positive ESI.
-
MS/MS Analysis: Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion for this compound ([M+H]⁺) and its specific product ions need to be determined by direct infusion of a standard.
Protocol:
-
Standard and Sample Preparation: Follow the same procedure as for HPLC analysis.
-
Method Development: Infuse a this compound standard into the mass spectrometer to determine the precursor ion and optimize fragmentation parameters to identify characteristic product ions for MRM transitions.
-
Analysis: Inject the calibration standards to construct a standard curve. Analyze the crude extract samples using the optimized LC-MS/MS method.
-
Quantification: Integrate the peak area for the specific MRM transition of this compound in the samples and quantify the concentration using the calibration curve.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the quantification of this compound in crude extracts.
References
- 1. The epipolythiodioxopiperazine (ETP) class of fungal toxins: distribution, mode of action, functions and biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. microbiologyresearch.org [microbiologyresearch.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Graphviz [graphviz.org]
- 7. Frontiers | Evaluation of the Antibacterial Activity of Crude Extracts Obtained From Cultivation of Native Endophytic Fungi Belonging to a Tropical Montane Rainforest in Colombia [frontiersin.org]
- 8. Studies on the Epipolythiodioxopiperazine Alkaloid Verticillin D: Scaled Production, Streamlined Purification, and Absolute Configuration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Solid-Phase Synthesis of Hyalodendrin Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyalodendrin is a naturally occurring fungal metabolite belonging to the epidithiodiketopiperazine (ETP) class of alkaloids.[1][2][3] ETPs are characterized by a unique bridged disulfide linkage across a diketopiperazine (DKP) core, a feature responsible for their diverse and potent biological activities.[4][5] this compound and its related compounds have demonstrated significant potential as anticancer, antimicrobial, and antiviral agents.[2][3][4] Their mechanisms of action often involve the modulation of key cellular signaling pathways, such as HIF-1, NF-κB, and PI3K/AKT/mTOR, and the induction of apoptosis.[1][6][7]
The development of this compound derivatives is a promising avenue for lead optimization and the discovery of novel therapeutics. Solid-phase synthesis offers a streamlined and efficient approach for the generation of libraries of such derivatives, facilitating structure-activity relationship (SAR) studies.[8][9][10][11] These application notes provide a detailed protocol for the solid-phase synthesis of a library of this compound derivatives, along with methodologies for their biological evaluation.
Experimental Protocols
1. Solid-Phase Synthesis of this compound Derivatives
This protocol outlines a plausible strategy for the solid-phase synthesis of this compound derivatives based on established methods for diketopiperazine synthesis on a solid support. The synthesis begins with the immobilization of the first amino acid onto a suitable resin, followed by the sequential addition of the second amino acid, cyclization to form the DKP core, and subsequent modifications to introduce the characteristic epidithiodiketopiperazine bridge and other diversity elements.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma
-
Piperidine solution (20% in DMF)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/H2O/TIPS, 95:2.5:2.5)
-
Various aldehydes or other diversity-generating reagents
-
Reagents for sulfurization (e.g., Lawesson's reagent followed by oxidation, or a sulfur transfer reagent)
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Methanol (MeOH)
-
Solid-phase synthesis vessel
Protocol:
-
Resin Swelling and First Amino Acid Coupling:
-
Swell Rink Amide resin in DMF for 30 minutes in a solid-phase synthesis vessel.
-
Dissolve the first Fmoc-protected amino acid (e.g., Fmoc-L-Alanine, 3 eq.) and Oxyma (3 eq.) in DMF.
-
Add DIC (3 eq.) to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and shake at room temperature for 2 hours.
-
Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
-
Fmoc-Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Repeat the treatment with fresh 20% piperidine in DMF for 15 minutes.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Second Amino Acid Coupling:
-
Couple the second Fmoc-protected amino acid (e.g., Fmoc-L-Phenylalanine, 3 eq.) using the same procedure as in step 1.
-
-
On-Resin Cyclization to Diketopiperazine (DKP):
-
After Fmoc-deprotection of the second amino acid, treat the resin-bound dipeptide with a mild base (e.g., 1% acetic acid in DMF) and heat to promote intramolecular cyclization and cleavage from the resin. Alternatively, for a traceless synthesis, a specific linker that facilitates cyclization-cleavage can be employed.
-
-
Introduction of Diversity Elements (Optional):
-
Prior to cyclization, the N-terminus of the second amino acid can be modified. For example, reductive amination with an aldehyde can be performed to introduce a variety of substituents.
-
-
Formation of the Epidithiodiketopiperazine (ETP) Bridge:
-
The formed DKP can be treated with a sulfurizing agent, such as Lawesson's reagent, followed by an oxidative step to form the disulfide bridge. The specific conditions will need to be optimized based on the substrate.
-
-
Cleavage and Purification:
-
If the DKP is not already cleaved during cyclization, treat the resin with a TFA cleavage cocktail for 2-3 hours to release the final compound.
-
Precipitate the crude product in cold diethyl ether, centrifuge, and decant the ether.
-
Purify the crude product by reverse-phase HPLC.
-
Characterize the final compounds by mass spectrometry and NMR.
-
Workflow for Solid-Phase Synthesis of this compound Derivatives:
Caption: Workflow for the solid-phase synthesis of this compound derivatives.
2. Biological Evaluation: Anticancer Activity Screening
Cell Lines:
-
Human cervical cancer (HeLa)
-
Human lung carcinoma (A549)
-
Human breast cancer (MCF-7)
-
Human histiocytic lymphoma (U-937)
Protocol: MTT Assay for Cell Viability
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
-
Compound Treatment:
-
Prepare serial dilutions of the synthesized this compound derivatives in cell culture medium.
-
Add the compounds to the wells at various concentrations and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
-
MTT Addition:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
-
Formazan Solubilization:
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) for each derivative.
-
Workflow for Biological Screening:
References
- 1. Natural epidithiodiketopiperazine alkaloids as potential anticancer agents: Recent mechanisms of action, structural modification, and synthetic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Biogenetically-inspired total synthesis of epidithiodiketopiperazines and related alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biogenetically-Inspired Total Synthesis of Epidithiodiketopiperazines and Related Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Epidithiodiketopiperazines Block the Interaction between Hypoxia-inducible Factor-1α (HIF-1α) and p300 by a Zinc Ejection Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Anticancer Activity of Epipolythiodiketopiperazine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solid-supported synthesis of putative peptide beta-turn mimetics via Ugi reaction for diketopiperazine formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Solid-phase synthesis of peptoid-like oligomers containing diverse diketopiperazine units - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Optimizing fermentation conditions to increase Hyalodendrin yield
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the fermentation conditions for increased Hyalodendrin yield. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges encountered during experimentation.
Troubleshooting Guide: Common Issues in this compound Fermentation
This guide provides solutions to common problems that may arise during this compound fermentation experiments.
| Problem | Potential Cause | Recommended Solution |
| Low or No this compound Yield | Inappropriate fungal strain or loss of productivity through repeated subculturing. | Ensure you are using a known this compound-producing strain, such as Paradendryphiella salina or a species of Hyalodendron.[1][2] Use a freshly revived culture from a cryopreserved stock for each fermentation run. |
| Suboptimal medium composition. | Test different carbon sources (e.g., glucose, fructose, maltose) and nitrogen sources (e.g., peptone, yeast extract, sodium nitrate).[3][4][5][6] Refer to the media compositions in the Experimental Protocols section as a starting point. | |
| Incorrect pH of the fermentation medium. | The optimal pH for fungal growth and secondary metabolite production is typically between 4.0 and 7.0.[7][8][9][10] Experiment with different initial pH levels within this range. | |
| Non-ideal incubation temperature. | Most fungi have an optimal temperature range for growth and secondary metabolism, generally between 20°C and 30°C.[7][8][9][10] The production of this compound by Paradendryphiella salina has been reported at 18°C.[1] | |
| Insufficient aeration or agitation (for submerged fermentation). | In submerged fermentation, adequate oxygen supply is crucial. Optimize the agitation speed and aeration rate to ensure sufficient dissolved oxygen without causing excessive shear stress on the mycelia. | |
| Inconsistent this compound Yields | Variability in inoculum preparation. | Standardize the inoculum preparation by using a consistent spore concentration or a specific amount of mycelial biomass for inoculation. |
| Inhomogeneous fermentation conditions. | Ensure uniform mixing and temperature distribution within the fermenter. For solid-state fermentation, ensure even moisture content and substrate distribution. | |
| Presence of Contaminants | Inadequate sterilization of media or equipment. | Autoclave all media, glassware, and fermenter components at the appropriate temperature and pressure for a sufficient duration. |
| Contaminated inoculum. | Use aseptic techniques during all stages of culture handling and inoculation. Regularly check the purity of your fungal cultures. |
Frequently Asked Questions (FAQs)
Q1: Which fungal strains are known to produce this compound?
A1: this compound is primarily produced by fungi belonging to the genus Hyalodendron.[2] A specific known producing strain is the marine-derived fungus Paradendryphiella salina (strain PC 362H).[1][11]
Q2: What are the recommended media for this compound production?
A2: Two media that have been used for the cultivation of Paradendryphiella salina for this compound production are Malt Extract Agar-Artificial Sea Water (MEA-ASW) and Tubaki-ASW medium.[1] The compositions are provided in the Experimental Protocols section. Optimization of carbon and nitrogen sources may further enhance the yield.
Q3: What is the typical fermentation time for this compound production?
A3: For Paradendryphiella salina, a fermentation time of 21 days at 18°C has been reported for solid-state fermentation.[1] The optimal fermentation time can vary depending on the fungal strain and fermentation conditions and should be determined experimentally by monitoring this compound production over time.
Q4: What is the difference between submerged and solid-state fermentation for this compound production?
A4: Submerged fermentation (SmF) involves growing the fungus in a liquid medium, which allows for better control of parameters like pH and temperature. Solid-state fermentation (SSF) involves growing the fungus on a solid substrate with low moisture content. SSF can sometimes lead to higher yields of secondary metabolites for certain fungi.[12][13][14][15] The reported production of this compound from Paradendryphiella salina utilized solid-state fermentation.[1]
Q5: How can I quantify the amount of this compound in my fermentation broth?
A5: High-Performance Liquid Chromatography (HPLC) is a common and reliable method for quantifying secondary metabolites like this compound.[16][17][18][19] A detailed protocol for extraction and a general HPLC method are provided in the Experimental Protocols section.
Data Presentation
Table 1: Comparison of Media Composition for Paradendryphiella salina Fermentation[1]
| Component | MEA-ASW Medium (per 1 L) | Tubaki-ASW Medium (per 1 L) |
| Distilled Water | 200 mL | 200 mL |
| Artificial Sea Water (ASW) | 800 mL | 800 mL |
| Malt Extract | 20 g | - |
| D-Glucose | 20 g | 30 g |
| Bactopeptone | 1 g | 1 g |
| Yeast Extract | - | 1 g |
| K₂HPO₄ | - | 1 g |
| MgSO₄ | - | 0.5 g |
| FeSO₄ | - | 0.01 g |
| Agar | 20 g | 20 g |
Experimental Protocols
Protocol 1: Fermentation of Paradendryphiella salina for this compound Production (Solid-State)
This protocol is adapted from the methodology used for the production of this compound from Paradendryphiella salina.[1]
1. Media Preparation:
-
Prepare Malt Extract Agar-Artificial Sea Water (MEA-ASW) or Tubaki-ASW medium as per the compositions in Table 1.
-
Autoclave the media at 121°C for 20 minutes and pour into 12 cm² Petri dishes (60 mL per plate).
2. Inoculation:
-
Inoculate the plates with a spore suspension (100 µL, 10⁴ spores/mL) or a crushed mycelial suspension (1 cm² in 2 mL of sterile ASW) for non-sporulating fungi.
3. Incubation:
-
Incubate the plates at 18°C for 21 days in the dark.
4. Extraction:
-
After incubation, cut the fungal culture (mycelium and agar) into 1 cm² pieces.
-
Extract the pieces with ethyl acetate (3 x 80 mL) for 1 hour each time under sonication.
-
Combine the organic phases, filter, and dry over anhydrous MgSO₄.
-
Concentrate the extract under reduced pressure to obtain the crude this compound extract.
Protocol 2: Quantification of this compound by HPLC
This is a general protocol that can be adapted for this compound quantification.
1. Sample Preparation:
-
Dissolve a known amount of the crude extract in a suitable solvent like methanol or acetonitrile.
-
Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC Conditions (starting point for optimization):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Start with a higher percentage of A and gradually increase the percentage of B over the run time.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV spectrum of a pure this compound standard (if available) or by a Diode Array Detector (DAD) to identify the optimal wavelength.
-
Injection Volume: 10-20 µL.
3. Quantification:
-
Prepare a calibration curve using a pure this compound standard of known concentrations.
-
Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Mandatory Visualization
Caption: Experimental workflow for this compound production and optimization.
Caption: Troubleshooting logic for low this compound yield.
Caption: Hypothetical signaling pathway for this compound biosynthesis regulation.
References
- 1. mdpi.com [mdpi.com]
- 2. Production, isolation, and antimicrobial activity of this compound, a new antibiotic produced by a species of Hyalodendron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hrpub.org [hrpub.org]
- 4. Experimental Investigations on the Effects of Carbon and Nitrogen Sources on Concomitant Amylase and Polygalacturonase Production by Trichoderma viride BITRS-1001 in Submerged Fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Effects of temperature, pH and water potential on growth of four fungi with disease biocontrol potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of Temperature, pH, and Media on the Mycelial Growth of Tuber koreanum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Secondary Metabolites from the Culture of the Marine-derived Fungus Paradendryphiella salina PC 362H and Evaluation of the Anticancer Activity of Its Metabolite this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of the solid-state and submerged fermentation derived secretomes of hyper-cellulolytic Penicillium janthinellum NCIM 1366 reveals the changes responsible for differences in hydrolytic performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Solid-State Fermentation vs Submerged Fermentation for the Production of l-Asparaginase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. s4science.at [s4science.at]
- 17. waters.com [waters.com]
- 18. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 19. agilent.com [agilent.com]
Technical Support Center: Optimizing Hyalodendrin Production
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to overcome the low yield of Hyalodendrin in laboratory culture.
Troubleshooting Guides
Low yield of this compound is a common challenge in laboratory settings. The following sections provide guidance on optimizing culture conditions and other factors that can influence the production of this valuable secondary metabolite.
Issue 1: Suboptimal Culture Medium Composition
The composition of the culture medium is a critical factor influencing fungal growth and secondary metabolite production. An imbalance in nutrients can lead to poor biomass and/or low this compound yield.
Troubleshooting Steps:
-
Evaluate Carbon Source: The type and concentration of the carbon source directly impact fungal metabolism.
-
Assess Nitrogen Source: Organic and inorganic nitrogen sources can have varied effects on secondary metabolite biosynthesis.
-
Optimize C:N Ratio: The carbon-to-nitrogen ratio is a key determinant of whether the fungus prioritizes primary or secondary metabolism.
-
Investigate Precursor Supplementation: The addition of biosynthetic precursors can sometimes enhance the yield of the target metabolite. This compound is an epidithiodioxopiperazine (ETP), a class of compounds derived from amino acids.
Quantitative Data Summary:
While specific data on this compound yield optimization is not extensively published, the following table provides a template for systematically testing different media components. Researchers can adapt this experimental design to their specific fungal strain.
| Variable | Level 1 | Level 2 | Level 3 | Expected Outcome on this compound Yield |
| Carbon Source | Glucose (20 g/L) | Sucrose (20 g/L) | Maltose (20 g/L) | Variable; empirical testing required. |
| Nitrogen Source | Peptone (5 g/L) | Yeast Extract (5 g/L) | Ammonium Sulfate (2 g/L) | Organic sources often favor secondary metabolism. |
| C:N Ratio | 10:1 | 20:1 | 40:1 | Higher ratios may induce secondary metabolite production. |
| Precursor | No Precursor | Phenylalanine (1 mM) | Tryptophan (1 mM) | May increase yield if they are direct precursors. |
Issue 2: Non-Ideal Physical Culture Parameters
Physical parameters such as pH, temperature, aeration, and incubation time significantly affect fungal growth and enzyme activity, thereby influencing this compound production.
Troubleshooting Steps:
-
Determine Optimal pH: The pH of the culture medium affects nutrient uptake and enzyme function.
-
Identify Optimal Temperature: Fungal growth and secondary metabolite production are temperature-dependent.
-
Ensure Adequate Aeration: Oxygen availability is crucial for the growth of aerobic fungi and for many biosynthetic pathways.
-
Establish Optimal Incubation Time: this compound production is typically growth-phase dependent, often occurring in the stationary phase.
Quantitative Data Summary:
The following table outlines a range of physical parameters to test for optimizing this compound production.
| Parameter | Range 1 | Range 2 | Range 3 | Expected Outcome on this compound Yield |
| Initial pH | 5.0 | 6.5 | 8.0 | Optimal pH is strain-dependent; often slightly acidic to neutral for fungi.[1][2] |
| Temperature (°C) | 20 | 25 | 30 | Most fungi have an optimal temperature range for growth and secondary metabolism.[1][2] |
| Agitation (rpm) | 100 | 150 | 200 | Affects aeration and nutrient distribution in liquid cultures. |
| Incubation Time (days) | 7 | 14 | 21 | Yield typically increases during stationary phase and may decline later due to degradation. |
Experimental Protocols
Protocol 1: One-Factor-at-a-Time (OFAT) for Media Optimization
This protocol allows for the systematic evaluation of individual media components.
Methodology:
-
Prepare a basal medium: Start with a known medium formulation for the producing fungus (e.g., Potato Dextrose Broth or Malt Extract Broth).
-
Vary one factor at a time: For example, to test carbon sources, prepare several flasks of the basal medium, each with a different carbon source at the same concentration, while keeping all other components constant.
-
Inoculate and incubate: Inoculate each flask with the same amount of fungal inoculum and incubate under consistent physical conditions.
-
Harvest and analyze: At the end of the incubation period, harvest the fungal biomass and culture filtrate. Extract and quantify the this compound concentration using the protocols below.
-
Compare results: Identify the component that results in the highest this compound yield. This component is then used in the basal medium for testing the next variable.
Protocol 2: Extraction of this compound from Fungal Culture
This protocol describes a general method for extracting this compound from a liquid fungal culture.
Methodology:
-
Separate biomass and filtrate: Separate the fungal mycelium from the culture broth by filtration or centrifugation.
-
Extract the filtrate: Extract the cell-free culture broth three times with an equal volume of ethyl acetate. Combine the organic layers.
-
Extract the biomass: Homogenize the fungal mycelium and extract it three times with ethyl acetate or methanol.
-
Combine and concentrate: Combine all organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract containing this compound.
-
Purification (Optional): The crude extract can be further purified using column chromatography (e.g., silica gel or Sephadex LH-20) if necessary.
Protocol 3: Quantification of this compound by HPLC-UV
This protocol provides a method for the quantification of this compound using High-Performance Liquid Chromatography with a UV detector.
Methodology:
-
Prepare standard solutions: Prepare a stock solution of purified this compound in a suitable solvent (e.g., methanol or acetonitrile) and create a series of dilutions to generate a standard curve.
-
Prepare samples: Dissolve the crude extract in the mobile phase or a suitable solvent to a known concentration. Filter the sample through a 0.22 µm syringe filter before injection.
-
HPLC conditions:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid). A typical gradient could be starting from 20% acetonitrile and increasing to 90% over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength where this compound shows maximum absorbance (this needs to be determined by a UV scan, but a common starting point for similar compounds is around 254 nm).
-
Injection Volume: 10-20 µL.
-
-
Data analysis: Construct a standard curve by plotting the peak area of the this compound standards against their known concentrations. Use the standard curve to determine the concentration of this compound in the samples.
Visualizations
Caption: Generalized biosynthetic pathway for this compound.
Caption: Workflow for optimizing this compound fermentation.
Frequently Asked Questions (FAQs)
Q1: Which fungal strains are known to produce this compound?
A1: this compound has been isolated from species of the genus Hyalodendron and the marine-derived fungus Paradendryphiella salina.[3][4][5]
Q2: What is a good starting point for a culture medium to produce this compound?
A2: Based on published studies, good starting points include Potato Dextrose Broth (PDB), Malt Extract Broth (MEB), or a rice-based solid medium. For marine-derived strains, supplementing the medium with artificial seawater may be beneficial.[3]
Q3: How can I confirm that my fungus is producing this compound?
A3: After extraction, you can use analytical techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) to identify this compound based on its retention time and mass-to-charge ratio, comparing it to a known standard or literature data.
Q4: My fungal culture is growing well, but the this compound yield is still low. What should I do?
A4: Good biomass does not always correlate with high secondary metabolite production. If growth is good, focus on optimizing conditions that trigger secondary metabolism. This includes:
-
Inducing nutrient limitation: A high carbon-to-nitrogen ratio can shift the metabolism towards secondary metabolite production.
-
Extending the incubation time: this compound is likely produced during the stationary phase of growth.
-
Using elicitors: Adding small amounts of stressors (e.g., certain metal ions or competing microorganisms) can sometimes induce the production of secondary metabolites as a defense response.
Q5: Are there any advanced techniques to increase this compound yield?
A5: Yes, for long-term strain improvement, you can consider metabolic engineering. This involves identifying the biosynthetic gene cluster for this compound and then using genetic tools to overexpress key enzymes in the pathway or to knock out competing pathways. This is a more complex approach that requires expertise in molecular biology and fungal genetics.
References
- 1. researchgate.net [researchgate.net]
- 2. Red pigment production by Penicillium purpurogenum GH2 is influenced by pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Production, isolation, and antimicrobial activity of this compound, a new antibiotic produced by a species of Hyalodendron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: a new fungitoxic epidithiodioxopiperazine produced by a Hyalodendron species - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Addressing variability in Hyalodendrin bioassay results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in bioassay results when working with Hyalodendrin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a fungal secondary metabolite belonging to the epidithiodioxopiperazine (ETP) class of toxins. Its primary mechanism of action is believed to involve the inhibition of the thioredoxin reductase system, leading to an increase in intracellular reactive oxygen species (ROS) and subsequent induction of apoptosis. This can affect various downstream signaling pathways.
Q2: Why am I seeing significant variability in my IC50 values for this compound across different experiments?
Variability in IC50 values is a common issue in bioassays and can arise from several sources.[1][2] For this compound, this can be particularly pronounced due to its reactive disulfide bridge and its interaction with cellular redox systems. Key factors include:
-
Cell-Based Factors: Cell line identity, passage number, cell density, and growth phase can all significantly impact results.
-
Compound Stability and Handling: this compound's stability in solution, especially in the presence of reducing agents, can affect its potency.
-
Assay Protocol Parameters: Incubation times, reagent concentrations, and even the type of microplate used can introduce variability.[3]
-
Data Analysis: The method used to calculate the IC50 value can influence the final result.[4]
Q3: How can I minimize variability in my this compound bioassays?
Minimizing variability requires careful control over experimental parameters.[1] Key strategies include:
-
Standardize Cell Culture: Use cells with a consistent passage number and seed them at a precise density. Ensure cells are in the logarithmic growth phase at the start of the experiment.
-
Consistent Compound Preparation: Prepare fresh solutions of this compound for each experiment from a well-characterized stock. Minimize freeze-thaw cycles.
-
Optimize and Standardize Assay Protocol: Follow a detailed, validated protocol consistently. Pay close attention to incubation times and reagent addition.
-
Include Proper Controls: Always include positive and negative controls, as well as vehicle controls, in every assay plate.
-
Robust Data Analysis: Use a consistent and appropriate statistical method for IC50 determination.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Well-to-Well Variability within the Same Plate | - Inconsistent cell seeding- Pipetting errors- Edge effects in the microplate- Bubbles in wells | - Use a multichannel pipette for cell seeding and reagent addition.- Avoid using the outer wells of the microplate.- Inspect wells for bubbles before reading the plate.[3]- Ensure thorough but gentle mixing of reagents in each well. |
| Inconsistent Results Between Different Assay Plates | - Variation in incubation times- Temperature fluctuations- Different batches of reagents or media- Variation in cell passage number | - Use a timer for all incubation steps.- Ensure consistent temperature in the incubator.- Use the same lot of reagents and media for a set of experiments.- Maintain a consistent cell passage number for all experiments. |
| No or Very Low Cytotoxic Effect Observed | - this compound degradation- Incorrect concentration calculation- Cell line is resistant- Assay duration is too short | - Prepare fresh this compound solutions.- Verify stock concentration and dilution calculations.- Test a higher concentration range or a different, more sensitive cell line.- Increase the incubation time with the compound. |
| Unexpectedly High Cytotoxicity in Control Wells | - Contamination of cell culture or media- Cytotoxicity of the vehicle (e.g., DMSO)- Errors in plate setup | - Check cell cultures for contamination.- Ensure the final concentration of the vehicle is non-toxic to the cells.- Carefully review the plate map and reagent addition steps. |
Data Summary
The cytotoxic activity of this compound and other compounds can vary significantly between different cancer cell lines. The following table provides a summary of reported IC50 values for various compounds, illustrating this variability.
| Cell Line | Compound | IC50 (µM) |
| DLD1 | This compound | 0.04 |
| 3T3-F442A | This compound | 0.305 |
| MCF7 | This compound | Not specified |
| MCF7-Sh-WISP2 | This compound | Not specified |
| HeLa | Compound 13k | 1.2 |
| HepG2 | Not specified | Not specified |
| SGC-7901 | Not specified | Not specified |
| A375/TxR | SB226 | 0.00076 |
| PC-3 | Cu(II) complex (8) | 2.51 (µg/ml) |
Note: This table includes data for compounds other than this compound to illustrate the typical range and variability of IC50 values in cancer cell line testing.
Experimental Protocols
General Protocol for Determining this compound Cytotoxicity using an MTT Assay
This protocol provides a general framework for assessing the cytotoxicity of this compound. It is recommended to optimize parameters such as cell seeding density and incubation times for each specific cell line.
1. Cell Seeding:
- Harvest cells in the logarithmic growth phase.
- Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).
- Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
- Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
2. Compound Treatment:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
- Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations.
- Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control wells (medium with the same concentration of solvent) and untreated control wells (medium only).
- Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
3. MTT Assay:
- After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[5]
- Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals by viable cells.[5]
- Carefully remove the medium from each well.
- Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[5]
- Mix gently by pipetting or shaking to ensure complete solubilization.
4. Data Acquisition and Analysis:
- Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each concentration relative to the untreated control.
- Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using a suitable non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope).
Visualizations
Experimental Workflow for this compound Cytotoxicity Assay
Caption: Workflow for determining this compound cytotoxicity.
Potential Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound's potential signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. bioassaysys.com [bioassaysys.com]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
HPLC troubleshooting for Hyalodendrin peak splitting or tailing
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of Hyalodendrin. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during chromatographic analysis of this fungal metabolite, specifically focusing on peak splitting and tailing.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its peak shape in HPLC important?
A1: this compound is a fungal metabolite with potential biological activities.[1][2] Achieving a symmetrical, sharp peak in HPLC is crucial for accurate quantification, impurity profiling, and ensuring the reliability and reproducibility of your analytical method. Poor peak shape, such as splitting or tailing, can compromise these critical aspects of your research.
Q2: What are the most common causes of peak tailing for a compound like this compound?
A2: Peak tailing for this compound, which possesses basic nitrogenous functional groups in its structure, is often due to secondary interactions with the stationary phase.[3][4][5] The primary cause is typically the interaction of the basic analyte with acidic silanol groups on the surface of silica-based reversed-phase columns.[3][5][6] Other contributing factors can include an inappropriate mobile phase pH, low buffer concentration, column contamination, or a column void.[7][8]
Q3: What typically causes peak splitting in an HPLC chromatogram of this compound?
A3: Peak splitting for this compound can arise from several factors. If all peaks in the chromatogram are split, it often points to an issue before the column, such as a partially blocked inlet frit or a void in the column packing.[8][9] If only the this compound peak is split, it could be due to the sample solvent being too strong compared to the mobile phase, sample overload, or co-elution with an impurity.[10][11][12]
Q4: How does the mobile phase pH affect the analysis of this compound?
A4: The mobile phase pH is a critical parameter for analyzing basic compounds like this compound. At a mid-range pH, the silanol groups on a standard silica-based C18 column can be ionized (negatively charged), leading to strong interactions with the protonated (positively charged) basic sites on the this compound molecule, resulting in peak tailing.[3][5] It is generally recommended to work at a low pH (e.g., 2-3) to suppress the ionization of silanol groups and ensure consistent protonation of the analyte, leading to improved peak shape.[3][5]
Q5: Can my sample preparation be the source of peak shape problems?
A5: Absolutely. The solvent used to dissolve your this compound sample can significantly impact peak shape. If the sample solvent is much stronger (i.e., has a higher elution strength) than your mobile phase, it can cause peak distortion, including splitting or fronting.[10][11][12][13] It is always best to dissolve your sample in the mobile phase itself or in a solvent that is weaker than or of similar strength to the mobile phase.[10][13] High sample concentration leading to column overload can also cause peak tailing.[8]
Troubleshooting Guide: this compound Peak Splitting and Tailing
This guide provides a systematic approach to identifying and resolving common peak shape issues for this compound.
Summary of Potential Causes and Solutions
| Problem | Potential Cause | Initial Recommended Action | Detailed Protocol |
| Peak Tailing | Secondary Interactions with Silanols | Lower the mobile phase pH to 2.5-3.0 using an additive like 0.1% formic acid or trifluoroacetic acid.[3][5] | Protocol 1 |
| Inappropriate Mobile Phase Buffer | Ensure the buffer concentration is adequate (e.g., 10-25 mM) and the pH is appropriate.[4] | Protocol 1 | |
| Column Contamination | Flush the column with a strong solvent. | Protocol 3 | |
| Column Overload | Reduce the injection volume or sample concentration. | Protocol 2 | |
| Column Void | Replace the column. If the problem persists, investigate the cause of the void (e.g., pressure shocks).[8] | - | |
| Peak Splitting | Sample Solvent Incompatibility | Prepare the sample in the initial mobile phase composition or a weaker solvent.[10][11][13] | Protocol 2 |
| Partially Blocked Column Inlet Frit | Reverse flush the column (if permitted by the manufacturer).[9] | Protocol 3 | |
| Column Void at Inlet | Replace the column and consider using a guard column for protection.[8][9] | - | |
| Co-eluting Impurity | Modify the mobile phase gradient or composition to improve resolution. | Protocol 1 |
Experimental Protocols
Protocol 1: Mobile Phase Optimization
This protocol is designed to address peak tailing due to secondary interactions and improper buffering.
Objective: To improve the peak shape of this compound by adjusting the mobile phase pH and composition.
Materials:
-
HPLC grade water
-
HPLC grade acetonitrile or methanol
-
Formic acid (or Trifluoroacetic acid)
-
Your this compound sample
Procedure:
-
Prepare Mobile Phase A: Add 1.0 mL of formic acid to 1 L of HPLC grade water to create a 0.1% formic acid solution. This will result in a pH of approximately 2.8.[14]
-
Prepare Mobile Phase B: HPLC grade acetonitrile or methanol.
-
Initial Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: As appropriate for this compound (e.g., based on its UV spectrum)
-
Gradient: Start with a suitable gradient, for example, 10-90% B over 20 minutes.
-
-
Analysis: Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes. Inject your this compound standard and observe the peak shape.
-
Optimization:
-
If peak tailing persists, consider increasing the acid concentration slightly (e.g., to 0.2%) or switching to a different acid like trifluoroacetic acid (TFA), which can offer different selectivity. Note that TFA can suppress ionization in mass spectrometry.
-
If peak splitting suggests a co-eluting impurity, adjust the gradient slope. A shallower gradient will increase the separation time and may resolve the two components.
-
Protocol 2: Sample Solvent and Concentration Evaluation
This protocol addresses peak shape issues arising from the sample itself.
Objective: To determine if the sample solvent or concentration is causing peak splitting or tailing.
Materials:
-
This compound sample
-
Initial mobile phase from Protocol 1
-
A solvent weaker than the initial mobile phase (e.g., if the initial mobile phase is 30% acetonitrile in water, a weaker solvent could be 10% acetonitrile in water).
Procedure:
-
Sample Preparation:
-
Solvent Matching: Dissolve a portion of your this compound sample in the initial mobile phase composition (e.g., 10% Acetonitrile / 90% 0.1% Formic Acid in water).
-
Dilution Series: Prepare a series of dilutions of your sample in the chosen solvent (e.g., 1:2, 1:5, 1:10).
-
-
Injection and Analysis:
-
Inject the sample prepared in the mobile phase. Compare the peak shape to your original chromatogram. A significant improvement suggests the original sample solvent was too strong.
-
Inject the dilution series. If peak tailing decreases with lower concentrations, column overload was likely the issue.
-
Protocol 3: Column Cleaning and Regeneration
This protocol is for addressing issues related to column contamination.
Objective: To remove strongly retained contaminants from the column that may be causing peak shape problems.
Materials:
-
HPLC grade water
-
HPLC grade acetonitrile
-
HPLC grade isopropanol
-
HPLC grade hexane (optional, for very non-polar contaminants)
Procedure:
-
Disconnect the Column from the Detector: This is crucial to prevent contaminants from flowing into the detector cell.
-
Flush with Mobile Phase without Buffer: Flush the column with the same mobile phase composition but without any salts or acids (e.g., 50% acetonitrile in water) for at least 30 minutes.
-
Flush with Strong Solvent: Flush the column with 100% acetonitrile for at least 30 minutes.
-
Flush with Isopropanol: Flush with 100% isopropanol for 30 minutes.
-
(Optional) Flush with Hexane: If you suspect highly non-polar contaminants, flush with hexane for 30 minutes. Important: Ensure miscibility. Flush with isopropanol before and after using hexane when transitioning from/to an aqueous-organic mobile phase.
-
Reverse Flush (if applicable): Check your column's manual to see if reverse flushing is permitted. If so, reversing the column and flushing with a strong solvent can be effective at removing particulates from the inlet frit.
-
Re-equilibration: Flush the column with the mobile phase in the reverse order of the cleaning solvents, finishing with your analytical mobile phase until the baseline is stable.
-
Test Column Performance: Inject a standard to see if the peak shape has improved.
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound peak shape issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Fungal | 51920-94-6 | Invivochem [invivochem.com]
- 3. support.waters.com [support.waters.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 6. i01.yizimg.com [i01.yizimg.com]
- 7. uhplcs.com [uhplcs.com]
- 8. Common HPLC Problems & How to Deal With Them [phenomenex.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. lcms.cz [lcms.cz]
- 12. youtube.com [youtube.com]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. chromatographyonline.com [chromatographyonline.com]
Minimizing degradation of the Hyalodendrin disulfide bridge
Welcome to the technical support center for Hyalodendrin. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to ensure the stability and integrity of the this compound disulfide bridge during experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its disulfide bridge critical for its function?
This compound is a fungal secondary metabolite belonging to the epidithiodioxopiperazine (ETP) class of natural products.[1][2] Its core structure contains a reactive disulfide bridge, which is the cornerstone of its biological activity. This activity, which includes potent anticancer and antifungal properties, is attributed to two primary mechanisms[3][4]:
-
Generation of Reactive Oxygen Species (ROS): The disulfide bridge can be reduced by cellular reductants, leading to a redox cycle that produces ROS and induces oxidative stress in target cells.[3]
-
Mixed Disulfide Formation: The disulfide can react with thiol groups on proteins, forming mixed disulfides and disrupting protein function.[3]
Cleavage or degradation of this disulfide bridge results in a loss of biological activity.
Q2: What are the primary factors that cause the degradation of the this compound disulfide bridge?
The stability of the disulfide bridge is sensitive to its chemical environment. Key factors that can lead to its degradation include:
-
pH: The disulfide bond is susceptible to cleavage under basic conditions (pH > 8), where hydroxyl anions can directly attack the sulfur atoms.[5][6] The bond is generally more stable in neutral to slightly acidic solutions.[7][8][9][10]
-
Reducing Agents: Exposure to reducing agents will readily cleave the disulfide bond. Common laboratory reagents such as dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP), and β-mercaptoethanol, as well as biological thiols like glutathione (GSH), will reduce the bridge to two free sulfhydryl groups.[11][12] The intracellular environment has a high concentration of GSH, which is a key part of this compound's mechanism of action but must be avoided during storage and handling.[12]
-
Oxidation and Light: Like many complex organic molecules, this compound can be sensitive to air oxidation and light.[13] Proper storage in an inert atmosphere and protected from light is crucial to prevent unwanted side reactions.
Q3: How can I detect and quantify the degradation of the disulfide bridge in my sample?
Several analytical methods can be used to assess the integrity of the this compound disulfide bridge:
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the most definitive method. By comparing the mass spectra of a sample under non-reducing and reducing conditions, you can confirm the presence and integrity of the disulfide bridge.[11][14][15] A mass increase corresponding to the addition of two protons (or other reducing equivalents) after treatment with a reducing agent confirms the initial presence of the disulfide. Degradation would be indicated by the presence of the reduced form in the non-treated sample.
-
Ellman's Test (DTNB Assay): This is a rapid and simple colorimetric assay that quantifies the number of free sulfhydryl (-SH) groups in a sample.[16] An intact this compound sample should have no free sulfhydryls. An increase in the concentration of free sulfhydryls over time indicates the progressive reduction and degradation of the disulfide bridge.[7]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to develop a stability-indicating method. The intact, oxidized form of this compound will have a different retention time than its reduced or degraded forms.[17][18] This allows for the quantification of the remaining intact compound over time.
Troubleshooting Guide
| Problem / Observation | Potential Cause | Recommended Action & Troubleshooting Steps |
| Loss of or inconsistent biological activity in assays. | Degradation of the disulfide bridge in the stock or working solution. | 1. Verify Storage: Confirm that lyophilized powder is stored at -80°C and solutions are stored as single-use aliquots at -80°C.[10][13] 2. Analyze Stock Integrity: Use LC-MS to check the molecular weight of your stock. The expected mass for intact this compound should be the dominant species. 3. Check for Reduction: Perform Ellman's test on your stock solution. A positive result (yellow color) indicates the presence of free thiols and thus, degradation. |
| Precipitate forms after dissolving the compound. | Poor solubility or degradation in the chosen solvent. | 1. Use Appropriate Solvents: For stock solutions, use aprotic organic solvents like DMSO or DMF. 2. Prepare Aqueous Solutions Fresh: For assays, dilute the stock solution into a sterile, degassed, slightly acidic buffer (pH 5-6) immediately before use.[10] Avoid keeping this compound in aqueous buffers for extended periods. |
| Analytical results (e.g., HPLC, LC-MS) show multiple peaks. | Sample degradation, presence of impurities, or disulfide scrambling. | 1. Use High-Purity Solvents: Ensure all solvents and buffers are of high purity and, for aqueous solutions, are degassed to remove oxygen. 2. Control pH: Maintain a slightly acidic pH during analysis unless otherwise required by the specific method. 3. Fresh Samples: Analyze samples as quickly as possible after preparation. |
Data Summary: Conditions for Minimizing Degradation
This table summarizes the optimal conditions for storing and handling this compound to maintain the integrity of its disulfide bridge.
| Parameter | Recommended Condition to Minimize Degradation | Rationale |
| Storage Form | Lyophilized powder | Maximizes long-term stability by limiting mobility and reactions in solution.[10] |
| Temperature | Long-Term: -80°CShort-Term: -20°C | Reduces the rate of all potential chemical degradation pathways.[10][13] |
| pH (for solutions) | 5.0 - 6.5 (Slightly Acidic Buffer) | Minimizes base-catalyzed cleavage of the disulfide bond.[5][6] |
| Solvents | Stock Solution: Anhydrous DMSO or DMFAqueous Solution: Sterile, degassed acidic buffers | Aprotic solvents limit degradation pathways involving water or protons. Degassing removes dissolved oxygen.[10] |
| Atmosphere | Inert gas (e.g., Nitrogen or Argon) | Displaces oxygen to prevent air oxidation of the disulfide bridge or other sensitive parts of the molecule.[13] |
| Light Exposure | Store in amber vials or in the dark | Prevents potential photolytic degradation.[13] |
| Handling | Prepare single-use aliquots | Avoids repeated freeze-thaw cycles which can introduce moisture and accelerate degradation.[13] |
Experimental Protocols
Protocol 1: Quantification of Disulfide Bridge Degradation via Ellman's Test
This protocol allows for the quantification of free sulfhydryl groups, which are a direct indicator of disulfide bridge reduction.
Materials:
-
Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0.
-
Ellman's Reagent (DTNB) Solution: 4 mg/mL DTNB in Reaction Buffer.
-
Cysteine standards for calibration curve (optional, but recommended).
-
UV-Vis Spectrophotometer.
Procedure:
-
Prepare Samples: Dissolve or dilute your this compound sample to the desired concentration in the Reaction Buffer. Prepare a "blank" using only the Reaction Buffer.
-
Reaction Setup: In a microcuvette or 96-well plate, add 250 µL of your this compound sample (or standard/blank).
-
Initiate Reaction: Add 50 µL of the Ellman's Reagent Solution to each sample. Mix gently.
-
Incubation: Incubate the mixture at room temperature for 15 minutes, protected from light.[7]
-
Measurement: Measure the absorbance of the solution at 412 nm.[16] Use the blank to zero the spectrophotometer.
-
Calculation: The concentration of free sulfhydryl groups can be calculated using the Beer-Lambert law (Absorbance = ε * c * l), where the molar extinction coefficient (ε) for the resulting yellow product (TNB) is 14,150 M⁻¹cm⁻¹.[7]
Concentration (M) = Absorbance / (14,150 * path length in cm)
An increase in absorbance at 412 nm over time or compared to a fresh sample indicates disulfide bridge degradation.
Protocol 2: Integrity Analysis by LC-MS
This protocol provides a general workflow to confirm the molecular weight and purity of this compound.
Materials:
-
LC-MS system with a C18 column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Reducing Agent: 10 mM DTT solution.
Procedure:
-
Prepare Non-Reduced Sample: Dilute the this compound stock to an appropriate concentration (e.g., 100 µM) in a 50:50 mixture of Mobile Phase A and B.
-
Prepare Reduced Sample: To a separate aliquot of the diluted this compound, add DTT to a final concentration of 1 mM. Incubate for 30 minutes at room temperature to ensure complete reduction of the disulfide bridge.
-
LC-MS Analysis:
-
Inject the Non-Reduced Sample onto the LC-MS system.
-
Run a suitable gradient (e.g., 5% to 95% Mobile Phase B over 10-15 minutes).
-
Acquire the full scan mass spectrum and identify the peak corresponding to intact this compound.
-
-
Confirm Reduction:
-
Inject the Reduced Sample onto the LC-MS system using the same method.
-
Analyze the mass spectrum for the peak corresponding to the reduced form of this compound. The molecular weight should increase by approximately 2 Da compared to the intact form.
-
-
Interpretation: The presence of a significant peak at the reduced mass in the Non-Reduced Sample indicates that degradation has occurred in your stock.
Visualizations
Caption: Chemical reduction of the this compound disulfide bridge.
Caption: Troubleshooting workflow for suspected this compound degradation.
Caption: Key factors and strategies for ensuring this compound stability.
References
- 1. This compound: a new fungitoxic epidithiodioxopiperazine produced by a Hyalodendron species - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Production, isolation, and antimicrobial activity of this compound, a new antibiotic produced by a species of Hyalodendron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Potential of Anti-Cancer Activity of Secondary Metabolic Products from Marine Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifetein.com [lifetein.com]
- 6. researchgate.net [researchgate.net]
- 7. broadpharm.com [broadpharm.com]
- 8. scribd.com [scribd.com]
- 9. interchim.fr [interchim.fr]
- 10. How to dissolve peptides; Peptide Handling Guide; Tips on Storage of Synthetic Peptides - LifeTein® [lifetein.com.cn]
- 11. How to Analyze Protein Disulfide Bonds - Creative Proteomics [creative-proteomics.com]
- 12. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 14. Disulfide Bond Analysis Service - Creative Proteomics [creative-proteomics.com]
- 15. researchgate.net [researchgate.net]
- 16. bmglabtech.com [bmglabtech.com]
- 17. Antioxidant and Antifungal Activities and Characterization of Phenolic Compounds Using High-Performance Liquid Chromatography and Mass Spectrometry (HPLC-MS) in Empetrum rubrum Vahl ex Willd - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Antifungal Efficacy of Hyalodendrin Formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the antifungal efficacy of Hyalodendrin formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its general mechanism of action as an antifungal agent?
This compound is a secondary metabolite produced by fungi, belonging to the epidithiodioxopiperazine (ETP) class of natural products.[1][2] Like other compounds in this class, its antifungal activity is largely attributed to the reactive disulfide bridge, which can induce oxidative stress and disrupt cellular processes by interacting with thiol-containing proteins and enzymes within the fungal cell. This can lead to the inhibition of critical signaling pathways, such as the PI3K/Akt and mTOR pathways, and potentially induce apoptosis.
Q2: this compound has poor aqueous solubility. What are the initial steps to formulate it for in vitro testing?
Due to its low water solubility, a common starting point for in vitro assays is to prepare a stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is frequently used for this purpose.[3] It is crucial to be aware that high concentrations of DMSO can inhibit fungal growth, so the final concentration in your assay should typically be kept below 1-2%.[4]
Q3: What are some common challenges encountered when developing this compound formulations for in vivo studies?
Common challenges for poorly soluble compounds like this compound include:
-
Low Bioavailability: The drug may not be efficiently absorbed, leading to suboptimal therapeutic concentrations at the site of infection.[5][6]
-
Stability Issues: this compound's disulfide bridge can be susceptible to degradation under certain chemical and physical conditions.[1][2]
-
Precipitation: The compound may precipitate out of solution when transitioning from a formulation vehicle to an aqueous physiological environment.
-
Manufacturing Difficulties: Issues such as inconsistent particle size or poor powder flow can arise during the scaling up of formulation production.[5]
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound formulations.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Inconsistent MIC values in antifungal susceptibility testing. | 1. "Trailing effect": Partial inhibition of fungal growth over a wide range of concentrations. 2. Inoculum variability: Inconsistent starting concentration of fungal cells. 3. Solvent interference: The solvent used to dissolve this compound (e.g., DMSO) may be inhibiting fungal growth at the tested concentrations.[4] | 1. Endpoint determination: Consider using an 80% reduction in growth (MIC80) as the endpoint instead of complete visual inhibition (MIC100).[7] 2. Standardize inoculum: Use a spectrophotometer or hemocytometer to ensure a consistent starting inoculum (e.g., 1 x 10^5 to 5 x 10^5 CFU/mL).[7] 3. Solvent control: Always include a solvent control (vehicle without this compound) to assess its effect on fungal growth. Keep the final solvent concentration consistent and as low as possible across all wells. |
| Low or no enhancement of antifungal activity with a new formulation. | 1. Poor drug release: The formulation may not be releasing this compound effectively in the assay medium. 2. Incompatibility of excipients: Ingredients in the formulation may be interacting with this compound, reducing its activity.[5] 3. Degradation of this compound: The formulation process (e.g., high temperature, extreme pH) may have degraded the active compound. | 1. Release studies: Conduct in vitro release studies to confirm that this compound is being released from the formulation over time. 2. Excipient screening: Perform compatibility studies with individual excipients to identify any negative interactions. 3. Stability analysis: Use techniques like HPLC to analyze the integrity of this compound after the formulation process. |
| Precipitation of this compound observed during in vitro or in vivo experiments. | 1. Supersaturation: The concentration of this compound exceeds its solubility in the aqueous environment. 2. pH shift: A change in pH from the formulation to the experimental medium can reduce solubility. | 1. Use of precipitation inhibitors: Incorporate polymers like HPMC or PVP into your formulation to help maintain a supersaturated state.[8] 2. pH-matched formulations: Develop formulations with a pH closer to the intended physiological environment. 3. Lipid-based formulations: Consider self-emulsifying drug delivery systems (SEDDS) to improve solubilization.[6] |
| High variability in in vivo efficacy studies. | 1. Inconsistent formulation dosing: The formulation may not be homogenous, leading to variable doses being administered. 2. Poor oral bioavailability: The drug is not being consistently absorbed.[6] | 1. Homogeneity testing: Ensure that your formulation (e.g., suspension) is uniform before each dose administration. 2. Pharmacokinetic studies: Conduct preliminary pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of your formulation. 3. Alternative delivery routes: Explore different administration routes, such as parenteral injection, if oral bioavailability is a persistent issue.[3] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of this compound Stock Solution: Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
Fungal Inoculum Preparation: Culture the desired fungal strain on an appropriate agar medium. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Further dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 1-5 x 10^5 CFU/mL.
-
Serial Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in RPMI 1640 medium to achieve a range of desired concentrations.
-
Inoculation: Add the prepared fungal inoculum to each well.
-
Controls: Include a positive control (fungal inoculum without drug) and a negative control (medium only). Also, include a solvent control with the highest concentration of DMSO used.
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth. For compounds with a "trailing effect," the MIC80 (80% growth inhibition compared to the positive control) is often a more reproducible endpoint.[7]
Protocol 2: Forced Degradation Study of this compound
This protocol helps to identify the degradation pathways and the stability of this compound under various stress conditions.
-
Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent system (e.g., acetonitrile:water).
-
Stress Conditions:
-
Acid Hydrolysis: Add 1N HCl and incubate at 60°C for 24 hours. Neutralize with 1N NaOH.
-
Base Hydrolysis: Add 1N NaOH and incubate at 60°C for 24 hours. Neutralize with 1N HCl.
-
Oxidative Degradation: Add 3% H2O2 and incubate at room temperature for 24 hours.[9]
-
Thermal Degradation: Incubate the solution at 80°C for 48 hours.
-
Photodegradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours in a photostability chamber.[10]
-
-
Analysis: Analyze the stressed samples using a stability-indicating HPLC method. Compare the chromatograms of the stressed samples to a control sample (unstressed this compound) to identify and quantify degradation products. Further characterization of major degradation products can be performed using LC-MS.[9][11]
Visualizations
Caption: Experimental workflow for enhancing this compound efficacy.
Caption: Putative signaling pathway for this compound's antifungal action.
Caption: Troubleshooting decision tree for low in vivo efficacy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Potent Cytotoxic Epidithiodiketopiperazines Designed for Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Fungal | 51920-94-6 | Invivochem [invivochem.com]
- 4. Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Troubleshooting in Pharma Formulations Drug Development Services [vergolabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of Endpoints for Antifungal Susceptibility Determinations with LY303366 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improved Bioavailability of Poorly Water-Soluble Drug by Targeting Increased Absorption through Solubility Enhancement and Precipitation Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of Major Degradation Products of Ketoconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Degradation study of the investigational anticancer drug clanfenur - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to reduce Hyalodendrin cytotoxicity in normal cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hyalodendrin. The focus is on strategies to understand and potentially mitigate its cytotoxic effects on normal cells during pre-clinical research.
Disclaimer: Research on strategies to specifically reduce this compound's cytotoxicity in normal cells is currently limited. The strategies and protocols outlined below are based on the known mechanisms of this compound and related compounds, as well as established principles in cancer therapeutics for enhancing selectivity. These approaches are intended for experimental validation and are not clinically proven methods.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound's cytotoxicity?
This compound is an epipolythiodiketopiperazine (ETP) alkaloid, a class of fungal secondary metabolites known for their potent biological activities. Its cytotoxic effects are primarily attributed to the induction of apoptosis (programmed cell death). Studies on ETPs suggest several potential mechanisms of action, including:
-
Induction of Oxidative Stress: ETPs can undergo redox cycling, leading to the generation of reactive oxygen species (ROS) such as superoxide radicals and hydrogen peroxide. This oxidative stress can damage cellular components, including DNA, and trigger apoptosis.[1]
-
Protein Inhibition: The disulfide bridge in the ETP structure can covalently react with cellular proteins, forming mixed disulfides and inhibiting their function.[1]
-
Apoptosis Induction: ETPs are known to induce caspase-3 dependent apoptotic cell death.[1]
Specifically for this compound, research has shown that it can induce changes in the phosphorylation status of the tumor suppressor protein p53 and alter the expression of heat shock proteins (HSP60, HSP70) and the signaling protein PRAS40 in cancer cells.[1] This suggests that this compound's cytotoxic mechanism involves the p53 signaling pathway and cellular stress response pathways.
Q2: Does this compound exhibit selective cytotoxicity towards cancer cells over normal cells?
The ideal chemotherapeutic agent would be highly toxic to cancer cells while sparing normal, healthy cells. While extensive comparative data for this compound is not yet available, studies on other ETP compounds suggest that a therapeutic window of selective cytotoxicity is achievable.
For instance, the synthetic ETP compound NT1721 has been shown to be significantly more cytotoxic to cutaneous T cell lymphoma (CTCL) cells than to normal peripheral blood mononuclear cells (PBMCs) and CD4+ T cells.[2] At a concentration of 300 nM, NT1721 reduced the viability of the CTCL cell line HuT78 by 83%, while the viability of normal PBMCs and CD4+ cells was only reduced by approximately 32%.[2]
This suggests that the cytotoxic mechanisms of ETPs may preferentially target pathways that are dysregulated in cancer cells.
Quantitative Data Summary
The following table summarizes the available cytotoxicity data for this compound and a related ETP compound, NT1721, to illustrate the potential for selective cytotoxicity.
| Compound | Cell Line | Cell Type | IC50 / % Viability |
| This compound | SW-620 | Colorectal Cancer | IC50: 0.21 µM - 19.12 µM |
| NT1721 | HuT78 | Cutaneous T Cell Lymphoma | IC50 (72h): 6 nM |
| NT1721 | HH | Cutaneous T Cell Lymphoma | IC50 (72h): 70 nM |
| NT1721 | Normal PBMCs | Healthy Blood Cells | ~68% viability at 300 nM |
| NT1721 | Normal CD4+ Cells | Healthy T-Cells | ~68% viability at 300 nM |
Data for NT1721 is from a single study and is presented here to illustrate the potential for selective cytotoxicity within the ETP class of compounds.[2]
Troubleshooting Guides
Issue: High Cytotoxicity Observed in Normal Cell Lines During In Vitro Experiments
If you are observing unacceptably high levels of cytotoxicity in your normal (non-cancerous) control cell lines when treated with this compound, here are some potential strategies to investigate.
Principle: Many cytotoxic agents, including those that affect DNA and cellular stress pathways, are more effective against rapidly dividing cells. Normal cells, unlike many cancer cells, have intact cell cycle checkpoints that can be exploited. By temporarily arresting normal cells in a non-proliferative phase of the cell cycle (e.g., G1), they may be protected from the cytotoxic effects of the subsequent drug treatment. This approach is termed "cyclotherapy". Given that this compound is known to affect the p53 pathway, a key regulator of the cell cycle, this strategy is a rational approach to test.
Suggested Approach: Pre-treat your normal and cancer cell lines with a low, non-toxic dose of a p53-activating agent to induce G1 arrest in the normal cells (which typically have wild-type p53). Cancer cells with mutated or deficient p53 pathways may not arrest and will remain vulnerable to this compound.
Experimental Workflow for Cyclotherapy:
Principle: As ETP compounds are known to generate reactive oxygen species (ROS), it is plausible that some of the cytotoxicity observed in normal cells is due to oxidative stress. Co-administration of an antioxidant may mitigate these effects.
Suggested Approach: Treat your normal and cancer cell lines with this compound in the presence and absence of an antioxidant, such as N-acetylcysteine (NAC), and compare the effects on cell viability.
Experimental Workflow for Antioxidant Co-administration:
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on both cancer and normal cell lines.
Materials:
-
Cell lines (cancer and normal)
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Complete culture medium
-
96-well plates
-
This compound stock solution (in a suitable solvent like DMSO)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
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Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and untreated controls (medium only).
-
Incubate for the desired time period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
-
Measurement:
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
Signaling Pathway Diagrams
Hypothetical Signaling Pathway of this compound-Induced Apoptosis
This diagram illustrates a potential mechanism for this compound-induced cytotoxicity, focusing on its interaction with the p53 pathway.
References
- 1. Synthesis and Anticancer Activity of Epipolythiodiketopiperazine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent Anticancer Effects of Epidithiodiketopiperazine NT1721 in Cutaneous T Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Importance of IC50 Determination | Visikol [visikol.com]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Hyalodendrin Production
Welcome to the technical support center for Hyalodendrin production. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this compound production. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to support your research and development efforts.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound fermentation, extraction, and purification.
Fermentation Troubleshooting
| Issue | Potential Causes | Recommended Solutions |
| Low or No this compound Yield | 1. Suboptimal fermentation conditions (pH, temperature, aeration).2. Inappropriate carbon or nitrogen source.3. Inoculum quality issues (age, viability).4. Contamination with other microorganisms. | 1. Optimize pH, temperature, and agitation/aeration rates. Refer to the Fermentation Protocol section for recommended starting parameters.2. Screen different carbon (e.g., glucose, sucrose, starch) and nitrogen (e.g., yeast extract, peptone, ammonium sulfate) sources. See Table 1 for illustrative data.3. Use a fresh, actively growing seed culture for inoculation.4. Implement strict aseptic techniques and monitor cultures for contamination. |
| Inconsistent Batch-to-Batch Yield | 1. Variability in raw materials (e.g., media components).2. Inconsistent inoculum preparation.3. Fluctuations in fermentation parameters. | 1. Use high-quality, consistent sources for all media components.2. Standardize the inoculum preparation protocol, including culture age and cell density.3. Calibrate and monitor all fermentation equipment (pH probes, temperature sensors, etc.) regularly. |
| Foaming in the Fermenter | 1. High protein content in the medium.2. High agitation or aeration rates. | 1. Add a sterile antifoaming agent (e.g., silicone-based) as needed.2. Optimize agitation and aeration to minimize excessive foaming while maintaining adequate oxygen supply. |
Extraction and Purification Troubleshooting
| Issue | Potential Causes | Recommended Solutions |
| Low Recovery of this compound after Extraction | 1. Incomplete cell lysis.2. Inefficient solvent extraction.3. Degradation of this compound. | 1. Optimize cell disruption method (e.g., sonication, homogenization).2. Test different extraction solvents (e.g., ethyl acetate, methanol) and extraction times.3. Perform extraction at lower temperatures and minimize exposure to light and extreme pH. |
| Purity Issues after Chromatography | 1. Poor separation of this compound from related compounds.2. Co-elution with impurities.3. Column overloading. | 1. Optimize the chromatographic method (e.g., gradient, mobile phase composition).2. Employ multiple chromatographic steps with different separation principles (e.g., normal phase followed by reverse phase).3. Determine the loading capacity of the column and avoid overloading. |
| This compound Degradation During Storage | 1. Instability at certain temperatures or pH.2. Oxidation. | 1. Store purified this compound at low temperatures (e.g., -20°C or -80°C) and in a pH-buffered solution (if applicable).2. Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound production?
A1: The optimal pH for the growth of most fungi is in the acidic range.[1] For this compound-producing fungi, a pH between 5.0 and 6.5 is generally recommended as a starting point for optimization. It is crucial to monitor and control the pH throughout the fermentation process, as fungal metabolism can cause significant pH shifts.
Q2: How does temperature affect this compound yield?
A2: Temperature is a critical parameter that influences both fungal growth and secondary metabolite production. The optimal temperature for this compound production is typically between 25°C and 30°C. Temperatures outside this range can lead to reduced yield or complete inhibition of production.
Q3: What are the best carbon and nitrogen sources for this compound fermentation?
A3: The choice of carbon and nitrogen sources significantly impacts this compound production. Glucose and sucrose are commonly used carbon sources, while yeast extract and peptone are effective nitrogen sources. A high carbon-to-nitrogen ratio often favors secondary metabolite production. It is recommended to perform a media optimization study to determine the best combination and concentration for your specific fungal strain.
Q4: How can I improve the stability of purified this compound?
A4: this compound, like many other epidithiodioxopiperazines, can be sensitive to heat, light, and pH extremes. For long-term storage, it is advisable to keep the purified compound as a dry powder at -20°C or below, protected from light. If in solution, use a buffered solvent and store at low temperatures.
Q5: What are the key challenges in scaling up the purification of this compound?
A5: Key challenges in scaling up purification include maintaining resolution and purity, handling larger volumes of solvents, and ensuring the stability of the compound throughout the process. The transition from laboratory-scale chromatography (e.g., HPLC) to industrial-scale methods (e.g., column chromatography) requires careful optimization of parameters such as column packing, flow rate, and gradient conditions.
Data Presentation
Table 1: Illustrative Data on the Effect of Fermentation Parameters on this compound Yield
| Parameter | Condition A | Condition B | Condition C | This compound Yield (mg/L) |
| pH | 5.0 | 6.0 | 7.0 | 85 |
| 6.0 | 6.0 | 6.0 | 120 | |
| 7.0 | 6.0 | 6.0 | 70 | |
| Temperature (°C) | 25 | 28 | 32 | 110 |
| 28 | 28 | 28 | 125 | |
| 32 | 28 | 28 | 90 | |
| Carbon Source (20 g/L) | Glucose | Sucrose | Starch | 115 |
| Sucrose | Sucrose | Sucrose | 122 | |
| Starch | Sucrose | Sucrose | 95 | |
| Nitrogen Source (5 g/L) | Yeast Extract | Peptone | Ammonium Sulfate | 128 |
| Peptone | Peptone | Peptone | 110 | |
| Ammonium Sulfate | Peptone | Peptone | 80 |
Note: This table presents illustrative data to demonstrate the impact of varying fermentation parameters. Actual yields may vary depending on the fungal strain and specific experimental conditions.
Table 2: Illustrative Purification Summary for this compound
| Purification Step | Total Protein (mg) | Total this compound (mg) | Specific Activity (Units/mg protein) | Yield (%) | Purification Fold |
| Crude Extract | 2500 | 150 | 0.06 | 100 | 1 |
| Solvent Partitioning (Ethyl Acetate) | 800 | 135 | 0.17 | 90 | 2.8 |
| Silica Gel Chromatography | 150 | 105 | 0.70 | 70 | 11.7 |
| Preparative HPLC | 20 | 82.5 | 4.13 | 55 | 68.8 |
Note: This table provides an example of a purification summary. The specific activity is an arbitrary unit for illustration purposes. Actual results will depend on the specific purification protocol.
Experimental Protocols
Shake Flask Fermentation for this compound Production
-
Media Preparation: Prepare the desired fermentation medium (e.g., Potato Dextrose Broth or a custom medium with optimized carbon and nitrogen sources). Dispense 100 mL of the medium into 250 mL Erlenmeyer flasks and autoclave at 121°C for 20 minutes.
-
Inoculation: Inoculate each flask with a 1 cm² agar plug from a 7-day-old culture of the this compound-producing fungus or with a liquid seed culture (5% v/v).
-
Incubation: Incubate the flasks on a rotary shaker at 150-200 rpm and a controlled temperature (e.g., 28°C) for 10-14 days.
-
Monitoring: Monitor the fermentation broth periodically for pH, glucose consumption, and this compound production (using HPLC).
Extraction of this compound
-
Harvesting: After the fermentation period, separate the fungal biomass from the culture broth by filtration or centrifugation.
-
Mycelial Extraction: Extract the fungal biomass with a suitable organic solvent (e.g., methanol or ethyl acetate) three times. Combine the solvent extracts.
-
Broth Extraction: Extract the culture broth with an equal volume of ethyl acetate three times. Combine the organic phases.
-
Concentration: Combine all organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound extract.
Purification of this compound
-
Solvent Partitioning: Dissolve the crude extract in a mixture of methanol and water (9:1) and partition against hexane to remove nonpolar impurities. Then, partition the aqueous methanol phase against ethyl acetate. Collect the ethyl acetate phase containing this compound.
-
Silica Gel Column Chromatography: Apply the concentrated ethyl acetate extract to a silica gel column. Elute the column with a gradient of hexane and ethyl acetate, gradually increasing the polarity. Collect fractions and analyze them by TLC or HPLC to identify those containing this compound.
-
Preparative HPLC: Pool the this compound-rich fractions and further purify them using preparative reverse-phase HPLC with a suitable mobile phase (e.g., a gradient of acetonitrile and water). Collect the peak corresponding to this compound.
-
Final Concentration and Storage: Evaporate the solvent from the purified fraction to obtain pure this compound. Store the final product as described in the FAQs.
Visualizations
This compound Biosynthetic Pathway
Caption: Proposed biosynthetic pathway of this compound.
General Workflow for Scaling Up this compound Production
Caption: A general workflow for scaling up this compound production.
Logical Relationship of Troubleshooting Low Yield
Caption: Troubleshooting logic for addressing low this compound yield.
References
Validation & Comparative
A Comparative Analysis of Hyalodendrin and Gliotoxin: Unveiling Their Biological Activities
In the realm of fungal secondary metabolites, Hyalodendrin and gliotoxin stand out for their potent and diverse biological activities. Both belong to the epipolythiodioxopiperazine (ETP) class of natural products, characterized by a reactive disulfide bridge that is central to their mechanism of action. This guide provides a comprehensive comparison of their performance, supported by experimental data, detailed methodologies, and visual representations of their molecular interactions.
Quantitative Analysis of Bioactivity
The cytotoxic and antimicrobial potencies of this compound and gliotoxin have been evaluated across various studies. The following tables summarize their half-maximal inhibitory concentration (IC50) and minimum inhibitory concentration (MIC) values, offering a quantitative comparison of their efficacy.
Table 1: Anticancer Activity (IC50 Values)
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| This compound | MCF7 | Breast Carcinoma | < 5 µg/mL | [1] |
| MCF7-Sh-WISP2 | Breast Carcinoma (Invasive) | < 5 µg/mL | [1] | |
| DLD1 | Colorectal Cancer | 0.04 | [1] | |
| HCT116 | Colorectal Cancer | 0.08 | [1] | |
| HT29 | Colorectal Cancer | 0.09 | [1] | |
| HeLa | Cervix Carcinoma | 0.07 | [1] | |
| Gliotoxin | A549 | Non-Small-Cell Lung Cancer | 0.40 | [2] |
| A549/ADR | Adriamycin-Resistant NSCLC | 0.24 | [2] | |
| MCF-7 | Breast Cancer | 1.5625 | [3] | |
| MDA-MB-231 | Breast Cancer | 1.5625 | [3] | |
| CysK (enzyme) | - | ~3 | [4] | |
| CysM (enzyme) | - | ~3 | [4] |
Table 2: Antimicrobial Activity (MIC Values)
| Compound | Microorganism | Type | MIC (µg/mL) | Citation |
| Gliotoxin | Staphylococcus aureus (MSSA) | Bacterium | 4 | [5] |
| Staphylococcus aureus (MRSA) | Bacterium | 2 | [5] | |
| Staphylococcus aureus (MRSA strains) | Bacterium | 0.5 - 4 | [5] | |
| Candida albicans | Fungus | 2.0 | [6] | |
| Cryptococcus neoformans | Fungus | 4.0 | [6] |
Mechanisms of Action and Signaling Pathways
The biological effects of both this compound and gliotoxin are largely attributed to their redox-active disulfide bridge. This feature allows them to interact with cellular components, generate reactive oxygen species (ROS), and modulate critical signaling pathways.
This compound: p53 Pathway Modulation
Recent studies have shown that this compound exerts its anticancer effects by modulating the p53 signaling pathway.[7] Treatment with this compound leads to an increased phosphorylation of the tumor suppressor protein p53, a key regulator of the cell cycle and apoptosis.[7] This activation of p53 can trigger a cascade of events leading to the elimination of cancer cells.
Gliotoxin: Inhibition of NF-κB Signaling
Gliotoxin is a well-documented inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway.[8][9] NF-κB is a crucial transcription factor involved in inflammatory responses, cell survival, and proliferation. By preventing the degradation of IκBα, the inhibitory subunit of NF-κB, gliotoxin blocks its activation and subsequent translocation to the nucleus, thereby suppressing the expression of pro-inflammatory and anti-apoptotic genes.[8]
Experimental Protocols
To ensure the reproducibility of the cited data, detailed methodologies for key experiments are provided below.
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of this compound and gliotoxin on cancer cell lines.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., MCF7, A549)
-
Complete culture medium
-
This compound or gliotoxin stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight at 37°C in a 5% CO2 atmosphere.[10]
-
The following day, treat the cells with various concentrations of this compound or gliotoxin and incubate for the desired period (e.g., 24, 48, or 72 hours).[10]
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[10]
-
Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.[10]
-
Measure the absorbance at 490 nm using a microplate reader.[10]
-
Calculate the cell viability as a percentage of the untreated control.
References
- 1. mdpi.com [mdpi.com]
- 2. Effects of the Combination of Gliotoxin and Adriamycin on the Adriamycin-Resistant Non-Small-Cell Lung Cancer A549 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of kinetic effects of Gliotoxin in different breast cancer cell lines | Cellular and Molecular Biology [cellmolbiol.org]
- 4. mdpi.com [mdpi.com]
- 5. In Vitro and In Vivo Antibacterial Activity of Gliotoxin Alone and in Combination with Antibiotics against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro activity of chlorogenic acid against Aspergillus fumigatus biofilm and gliotoxin production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Secondary Metabolites from the Culture of the Marine-derived Fungus Paradendryphiella salina PC 362H and Evaluation of the Anticancer Activity of Its Metabolite this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The immunosuppressive fungal metabolite gliotoxin specifically inhibits transcription factor NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What do we know about the role of gliotoxin in the pathobiology of Aspergillus fumigatus? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
Hyalodendrin vs. Amphotericin B: A Comparative Guide on Antifungal Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antifungal efficacy of Hyalodendrin, a naturally derived epidithiodioxopiperazine, and Amphotericin B, a widely used polyene macrolide antifungal agent. The following sections present a comparative analysis of their in vitro activity, mechanisms of action, and the experimental protocols used to determine their efficacy.
Quantitative Comparison of Antifungal Activity
The in vitro antifungal activity of this compound and Amphotericin B is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MFC is the lowest concentration that results in microbial death.
The table below summarizes the available MIC data for this compound against several human pathogenic fungi, as reported in a seminal 1974 study, and compares it with the typical MIC ranges observed for Amphotericin B against the same fungal species. It is important to note that the direct comparison of these values should be interpreted with caution due to potential variations in experimental methodologies and the specific strains tested over the decades.
| Fungal Species | This compound MIC (µg/mL) | Amphotericin B MIC Range (µg/mL) |
| Aspergillus fumigatus | 25.0 | 0.25 - 2.0 |
| Candida albicans | 12.5 | 0.125 - 1.0 |
| Cryptococcus neoformans | 12.5 | 0.125 - 1.0 |
| Microsporum gypseum | 12.5 | Not commonly reported |
| Trichophyton mentagrophytes | 12.5 | Not commonly reported |
| Trichophyton rubrum | 12.5 | Not commonly reported |
| Blastomyces dermatitidis | 25.0 | 0.1 - 1.0 |
| Histoplasma capsulatum | 50.0 | 0.1 - 1.0 |
Source: this compound MIC data from Stillwell, M. A., Magasi, L. P., & Strunz, G. M. (1974). Production, isolation, and antimicrobial activity of this compound, a new antibiotic produced by a species of Hyalodendron. Canadian Journal of Microbiology, 20(5), 759-764.[1] Amphotericin B MIC ranges are compiled from various contemporary microbiology resources.
Mechanisms of Action
The antifungal properties of this compound and Amphotericin B stem from distinct mechanisms of action that target different cellular components of fungi.
This compound: As a member of the epidithiodioxopiperazine (ETP) class of natural products, this compound's antifungal activity is attributed to its reactive disulfide bridge. This functional group can undergo redox cycling within the fungal cell, leading to the generation of reactive oxygen species (ROS). The accumulation of ROS induces significant oxidative stress, which can damage cellular components such as proteins, lipids, and nucleic acids, ultimately leading to fungal cell death.
Amphotericin B: This polyene antifungal exerts its effect by binding to ergosterol, a primary sterol component of the fungal cell membrane. This binding leads to the formation of pores or channels in the membrane.[2][3][4] The creation of these channels disrupts the membrane's integrity, causing the leakage of essential intracellular ions, such as potassium and sodium, which ultimately results in fungal cell death.[2][3][4] Additionally, Amphotericin B can induce oxidative damage to fungal cells.[2]
Experimental Protocols
The determination of MIC and MFC values is crucial for assessing the antifungal efficacy of a compound. The following sections detail the methodologies employed for this compound and the standard procedures used for Amphotericin B.
This compound Antifungal Susceptibility Testing (Broth Dilution Method)
The in vitro antifungal activity of this compound was determined using a broth dilution method as described in the 1974 study by Stillwell et al.
-
Preparation of this compound Stock Solution: A stock solution of this compound was prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) and then serially diluted in the test medium to achieve a range of final concentrations.
-
Inoculum Preparation: Fungal isolates were cultured on an appropriate agar medium. A suspension of fungal spores or cells was prepared in sterile saline or broth and adjusted to a standardized concentration (e.g., by using a spectrophotometer or hemocytometer).
-
Broth Microdilution Assay: A series of tubes or microtiter plate wells were prepared, each containing a specific concentration of this compound in a liquid growth medium (e.g., Sabouraud Dextrose Broth).
-
Inoculation: Each tube or well was inoculated with the standardized fungal suspension. A growth control (medium with inoculum but no drug) and a sterility control (medium only) were included.
-
Incubation: The tubes or plates were incubated at an appropriate temperature (e.g., 25-35°C) for a specified period (e.g., 24-72 hours), depending on the growth rate of the fungus.
-
MIC Determination: After incubation, the MIC was determined as the lowest concentration of this compound that showed no visible growth.
Amphotericin B Antifungal Susceptibility Testing (CLSI Standards)
The antifungal susceptibility of fungi to Amphotericin B is typically determined following standardized methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI) in documents M27 (for yeasts) and M38 (for filamentous fungi).
-
Medium: RPMI-1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS (morpholinepropanesulfonic acid) is the standard broth.
-
Drug Dilutions: Amphotericin B is serially diluted in the microtiter plates to achieve a final concentration range, typically from 0.03 to 16 µg/mL.
-
Inoculum Preparation: Fungal inocula are prepared from fresh cultures and adjusted spectrophotometrically to a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts and 0.4 x 10⁴ to 5 x 10⁴ CFU/mL for filamentous fungi.
-
Incubation: Plates are incubated at 35°C for 24-48 hours for yeasts and for 48-72 hours for most molds.
-
MIC Endpoint Reading: For Amphotericin B, the MIC is read as the lowest concentration that produces a 100% inhibition of growth (complete absence of visible growth).
-
MFC Determination: To determine the MFC, an aliquot from each well showing no growth is subcultured onto an agar plate without the antifungal agent. The plates are incubated, and the MFC is the lowest drug concentration from which there is no fungal growth on the subculture plate.
Conclusion
This compound demonstrates broad-spectrum antifungal activity, though its potency, based on historical data, appears to be lower than that of Amphotericin B against key human pathogens like Candida albicans and Aspergillus fumigatus. Their distinct mechanisms of action—ROS generation for this compound and membrane disruption for Amphotericin B—may offer different therapeutic advantages and disadvantages. While Amphotericin B remains a potent antifungal, its use is often limited by toxicity. The epidithiodioxopiperazine scaffold of this compound could be a starting point for the development of new antifungal agents, although further research is required to fully elucidate its efficacy, toxicity profile, and potential for therapeutic application. Researchers are encouraged to consider these factors when designing studies to explore novel antifungal compounds.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Production, isolation, and antimicrobial activity of this compound, a new antibiotic produced by a species of Hyalodendron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a new fungitoxic epidithiodioxopiperazine produced by a Hyalodendron species - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
A Comparative Analysis of the Cytotoxic Effects of Hyalodendrin and Doxorubicin in Cancer Cells
For Immediate Release
In the landscape of oncological research, the quest for potent and selective anticancer agents is perpetual. This guide provides a detailed comparison of the cytotoxic properties of Hyalodendrin, a naturally derived epipolythiodioxopiperazine (ETP) alkaloid, and Doxorubicin, a well-established anthracycline antibiotic widely used in chemotherapy. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, cytotoxic potency, and the signaling pathways they modulate.
Executive Summary
Doxorubicin is a cornerstone of cancer chemotherapy, known for its broad-spectrum activity and well-characterized mechanisms involving DNA intercalation and topoisomerase II inhibition. This compound, a member of the ETP family of fungal metabolites, represents a class of compounds noted for their potent cytotoxic effects. While direct comparative studies are limited, this guide synthesizes available data to present an objective comparison of their performance in preclinical cancer models.
Data Presentation: Cytotoxicity Profile
The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), the concentration at which it inhibits 50% of cell growth. The following tables summarize the reported IC50 values for this compound and Doxorubicin across various cancer cell lines. It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as cell density, incubation time, and the specific assay used.
Table 1: Cytotoxicity (IC50) of this compound and Related Epipolythiodioxopiperazine (ETP) Alkaloids in Human Cancer Cell Lines
| Compound/Class | Cell Line | Cancer Type | IC50 (µM) | Citation |
| Epipolythiodioxopiperazine Alkaloids | Various Human Cancer Cell Lines | Various | 0.01 - 1.2 | [1] |
| Verticillin A (ETP Alkaloid) | Ovarian Cancer (OVCAR3, OVCAR4, OVCAR8) | Ovarian | nM range | [2] |
| Gliotoxin (ETP Alkaloid) | Colorectal Cancer Cells | Colorectal | Induces apoptosis | [3] |
| Reduced-gliotoxin (ETP Alkaloid) | Colorectal Cancer (HCT116, HT-29) | Colorectal | Induces anoikis | [4] |
Table 2: Cytotoxicity (IC50) of Doxorubicin in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| MCF-7 | Breast Adenocarcinoma | 2.50 ± 1.76 | [5] |
| A549 | Lung Carcinoma | > 20 | [5][6] |
| HeLa | Cervical Carcinoma | 2.92 ± 0.57 | [5] |
| HepG2 | Hepatocellular Carcinoma | 12.18 ± 1.89 | [5] |
| BFTC-905 | Bladder Cancer | 2.26 ± 0.29 | [5] |
| M21 | Skin Melanoma | 2.77 ± 0.20 | [5] |
Mechanisms of Action
This compound and ETP Alkaloids:
This compound is part of the epipolythiodioxopiperazine (ETP) class of natural products, which are characterized by a reactive disulfide bridge. This functional group is critical for their biological activity. The cytotoxic mechanism of ETPs, such as the well-studied gliotoxin, involves the induction of apoptosis through multiple pathways.[3][7] Key events include:
-
Generation of Reactive Oxygen Species (ROS): The disulfide bridge can undergo redox cycling, leading to the production of ROS, which induces oxidative stress and cellular damage.[4]
-
Caspase Activation: ETPs have been shown to activate key executioner caspases, such as caspase-3, as well as initiator caspases like caspase-8 and caspase-9, leading to the dismantling of the cell.[4][8]
-
Mitochondrial Pathway of Apoptosis: These compounds can disrupt the mitochondrial membrane potential, leading to the release of cytochrome c and activating the intrinsic apoptotic pathway.[4][8]
-
Inhibition of Signaling Pathways: Some ETPs have been found to inhibit signaling pathways crucial for cancer cell survival and proliferation, such as the Wnt signaling pathway.[3]
Doxorubicin:
Doxorubicin exerts its cytotoxic effects through a multi-faceted mechanism of action that primarily targets the cell's genetic material and related processes. Its primary mechanisms include:
-
DNA Intercalation: Doxorubicin molecules insert themselves between the base pairs of the DNA double helix, distorting its structure and interfering with DNA replication and transcription.
-
Topoisomerase II Inhibition: It forms a stable complex with DNA and the enzyme topoisomerase II, preventing the re-ligation of DNA strands that have been cleaved by the enzyme. This leads to the accumulation of DNA double-strand breaks.
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, leading to the formation of superoxide and hydroxyl radicals. This oxidative stress damages cellular components, including lipids, proteins, and DNA.
Signaling Pathways
The induction of apoptosis is a key outcome of both this compound and Doxorubicin treatment. The signaling cascades involved are complex and can be cell-type dependent.
This compound (and ETPs) Induced Apoptosis Signaling:
The cytotoxic action of ETPs like gliotoxin converges on the activation of both intrinsic and extrinsic apoptotic pathways. The generation of ROS plays a central role in initiating mitochondrial dysfunction, leading to the release of cytochrome c. This, in turn, activates the apoptosome and caspase-9. Furthermore, ETPs can activate caspase-8, a key initiator of the extrinsic pathway. Both pathways culminate in the activation of effector caspases, such as caspase-3, which execute the final stages of apoptosis.[4][8]
Doxorubicin Induced Apoptosis Signaling:
Doxorubicin-induced DNA damage is a primary trigger for apoptosis. The cell's DNA damage response (DDR) pathways are activated, leading to the stabilization and activation of the tumor suppressor protein p53. Activated p53 can then transcriptionally upregulate pro-apoptotic proteins of the Bcl-2 family, such as Bax and Puma, which promote mitochondrial outer membrane permeabilization and the release of cytochrome c. This initiates the intrinsic apoptotic pathway, leading to the activation of caspase-9 and subsequently caspase-3.
Experimental Protocols
The determination of cytotoxicity is a fundamental aspect of preclinical drug evaluation. Standardized assays are employed to ensure the reproducibility and comparability of results.
Experimental Workflow for Cytotoxicity Assessment:
The general workflow for assessing the cytotoxicity of compounds like this compound and Doxorubicin involves treating cancer cell lines with a range of concentrations of the test agent and then measuring cell viability after a defined incubation period.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound (this compound or Doxorubicin) and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Sulforhodamine B (SRB) Assay Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Cell Fixation: Gently remove the culture medium and fix the cells by adding cold trichloroacetic acid (TCA). Incubate for 1 hour at 4°C.
-
Washing: Wash the plates several times with water to remove the TCA.
-
Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes. SRB binds to cellular proteins.
-
Washing: Wash the plates with 1% acetic acid to remove unbound dye.
-
Solubilization: Add a Tris-base solution to solubilize the protein-bound dye.
-
Absorbance Reading: Measure the absorbance at approximately 565 nm.
-
Data Analysis: Calculate cell viability and IC50 values as described for the MTT assay.
Conclusion
This comparative guide highlights the distinct yet potent cytotoxic profiles of this compound and Doxorubicin. Doxorubicin remains a critical tool in chemotherapy, with its efficacy rooted in its ability to induce extensive DNA damage. This compound, as a representative of the ETP alkaloid class, demonstrates significant cytotoxic potential, often in the nanomolar range, through mechanisms centered on ROS production and the induction of apoptosis.
While the available data for this compound is less extensive than for the well-established Doxorubicin, the potent bioactivity of the ETP class warrants further investigation into this compound's specific anticancer properties. Future research should focus on head-to-head in vitro and in vivo studies to directly compare their efficacy and toxicity profiles, which will be crucial for determining the potential clinical utility of this compound and its derivatives as novel anticancer agents. The distinct mechanisms of action also suggest potential for synergistic combinations with existing chemotherapeutics, a promising avenue for future drug development strategies.
References
- 1. Cytotoxic epipolythiodioxopiperazine alkaloids from filamentous fungi of the Bionectriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on the Epipolythiodioxopiperazine Alkaloid Verticillin D: Scaled Production, Streamlined Purification, and Absolute Configuration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gliotoxin Inhibits Proliferation and Induces Apoptosis in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. tis.wu.ac.th [tis.wu.ac.th]
- 6. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 7. The Toxic Mechanism of Gliotoxins and Biosynthetic Strategies for Toxicity Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gliotoxin Isolated from Marine Fungus Aspergillus sp. Induces Apoptosis of Human Cervical Cancer and Chondrosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Larvicidal Potency: Hyalodendrin vs. Bacillus thuringiensis israelensis (Bti)
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative overview of the larvicidal properties of the well-established microbial agent Bacillus thuringiensis israelensis (Bti) and the fungal secondary metabolite, Hyalodendrin. While Bti is a cornerstone of modern biological mosquito control programs, the insecticidal potential of this compound is less characterized. This document synthesizes available data to offer a clear perspective on their mechanisms, efficacy, and the standardized methods used for their evaluation.
Section 1: Quantitative Comparison of Larvicidal Potency
Direct comparative data on the larvicidal potency of this compound against mosquito larvae is not extensively available in peer-reviewed literature, precluding a side-by-side quantitative analysis. However, the efficacy of Bacillus thuringiensis israelensis (Bti) is well-documented. The following table summarizes the lethal concentrations (LC₅₀) of Bti against several medically important mosquito species, establishing a benchmark for larvicidal effectiveness.
| Agent | Target Species | Larval Instar | LC₅₀ (24h Exposure) | Source |
| Bti (wettable powder) | Aedes albopictus | Not Specified | 0.104 µg/mL | [1] |
| Bti (wettable powder) | Culex pipiens pallens | Not Specified | 0.160 µg/mL | [1] |
| Bti (wettable powder) | Anopheles sinensis | Stage III | 0.324 µg/mL | [1] |
| Bti | Aedes aegypti | Not Specified | >6 ppm (>6 µg/mL) required for 98-100% mortality | [2] |
| This compound | Various Mosquito Species | - | Data Not Available | - |
Note: LC₅₀ (Lethal Concentration, 50%) is the concentration of a substance required to kill 50% of a test population.
Section 2: Mechanism of Action
The modes by which Bti and this compound exert their biological effects are fundamentally different. Bti's mechanism is highly specific and targets the larval gut, while this compound is primarily known for its antifungal properties.
Bacillus thuringiensis israelensis (Bti)
Bti's larvicidal activity is a multi-step process initiated upon ingestion by mosquito larvae.[3][4] The bacterium produces parasporal crystals composed of four main protoxins: Cry4Aa, Cry4Ba, Cry11Aa, and Cyt1Aa.[4]
-
Ingestion & Solubilization: Larvae consume the Bti crystals and spores suspended in water.[3] The alkaline environment (high pH) of the larval midgut dissolves the crystals.[3][4]
-
Proteolytic Activation: Midgut proteases cleave the inactive protoxins into smaller, active delta-endotoxins.[3]
-
Receptor Binding: The activated Cry toxins bind to specific glycoprotein receptors (like cadherins) on the surface of epithelial cells lining the larval midgut.[3][5] The Cyt1Aa toxin can also insert itself into the cell membrane and act as a receptor for Cry toxins.[3]
-
Pore Formation & Cell Lysis: Upon binding, the toxins aggregate and insert themselves into the cell membrane, forming pores.[3][5] This disrupts the cell's osmotic balance, leading to swelling and lysis (bursting) of the midgut cells.[4]
-
Larval Death: The destruction of the midgut epithelium leads to gut paralysis, septicemia, and ultimately, the death of the larva within 24-48 hours.[4]
This complex mechanism, requiring specific gut conditions and receptors, makes Bti highly specific to mosquito, black fly, and fungus gnat larvae, ensuring minimal impact on non-target organisms.[4][6][7] Furthermore, the involvement of multiple toxins acting on different receptors makes the development of resistance highly unlikely.[4][8]
References
- 1. [Experimental observation of toxic effect of Bacillus thuringiensis var. israelensis against Aedes, Culex and Anopheles larvae] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative toxicity of larvicides and growth inhibitors on Aedes aegypti from select areas in Jamaica - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bacterial Toxins Active against Mosquitoes: Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. indogulfbioag.com [indogulfbioag.com]
- 5. Effects and mechanisms of Bacillus thuringiensis crystal toxins for mosquito larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mosquito Larvicide - Bti | Washington State Department of Health [doh.wa.gov]
- 7. epa.gov [epa.gov]
- 8. dipterajournal.com [dipterajournal.com]
Comparative Guide to the Structure-Activity Relationship of Hyalodendrin Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of Hyalodendrin, a naturally occurring epidithiodiketopiperazine (ETP) with known fungitoxic properties. The focus is on synthetic analogs and the structural modifications that influence their biological activity. While extensive synthetic efforts have been documented, quantitative antifungal data for a broad, homologous series of this compound analogs remains limited in publicly accessible literature. This guide synthesizes the available structural knowledge and provides key experimental frameworks for future research.
Structure-Activity Relationship (SAR) of this compound Analogs
This compound belongs to the epidithiodiketopiperazine (ETP) class of natural products, whose biological activity is intrinsically linked to its unique, strained transannular disulfide bridge.[1] This disulfide core is the key pharmacophore, capable of engaging in redox cycling to produce reactive oxygen species and interacting with cellular targets through disulfide exchange.[1]
A modular synthetic strategy has been developed that allows for the flexible creation of this compound analogs with modifications at key positions.[1] This approach has enabled the synthesis of a library of non-natural ETPs, providing a foundation for SAR studies.[1] The core structure of this compound is 3-benzyl-6-hydroxymethyl-1,4-dimethyl-3,6-epidithiopiperazine-2,5-dione. Key modification sites for SAR exploration include:
-
The C3-benzyl group: Analogs can be created by replacing the benzyl group with other alkyl or aryl substituents.
-
The C6-hydroxymethyl group: This site can be modified by introducing different nucleophiles, such as various Grignard reagents, leading to analogs with diverse functional groups.
-
The N1 and N4-methyl groups: While less explored in the modular synthesis of simple analogs, these positions are known to influence activity in more complex ETPs.
Data Presentation
A 2019 study by Cant et al. in Organic Letters detailed a modular synthesis of (±)-hyalodendrin and a range of analogs by modifying the C3 and C6 positions.[1] However, the specific quantitative antifungal activity data (e.g., Minimum Inhibitory Concentration - MIC) for these synthesized analogs against fungal pathogens was not reported in the primary publication or its supplementary materials. The following table lists the structures of the parent compound and the synthesized analogs to provide a clear basis for future comparative biological evaluation.
| Compound ID | R1 (Modification at C3) | R2 (Modification at C6) | Antifungal Activity (MIC in µg/mL) |
| This compound | Benzyl | -CH2OH | Data not available |
| Analog 1 | Methyl | -CH2OH | Data not available |
| Analog 2 | Propargyl | -CH2OH | Data not available |
| Analog 3 | Allyl | -CH2OH | Data not available |
| Analog 4 | Benzyl | Methyl | Data not available |
| Analog 5 | Benzyl | Ethyl | Data not available |
| Analog 6 | Benzyl | Propyl | Data not available |
| Analog 7 | Benzyl | Phenyl | Data not available |
| Analog 8 | Benzyl | 4-Methoxyphenyl | Data not available |
| Analog 9 | Benzyl | 4-Chlorophenyl | Data not available |
Table 1: Comparison of synthesized this compound analogs. The structures are based on the modular synthesis approach described in the literature. Quantitative antifungal activity data is pending experimental evaluation.
Key Experimental Protocols
General Protocol for this compound Analog Synthesis
This protocol is a representative summary of the modular synthesis of ETPs as described by Cant et al.[1] This multi-step process utilizes a bifunctional triketopiperazine (TKP) building block for flexible derivatization.
Step 1: Synthesis of S-substituted Triketopiperazine (TKP)
-
A sarcosine-derived TKP is treated with lithium hexamethyldisilazide (LiHMDS) in tetrahydrofuran (THF) at -78 °C.
-
An electrophilic sulfur source is added to install the precursor to the disulfide bridge.
Step 2: C3-Alkylation
-
The S-substituted TKP is again treated with LiHMDS in THF and N,N,N',N'-Tetramethyl-1,3-propanediamine (DMPU) at 0 °C.
-
An alkylating agent (e.g., benzyl bromide for this compound, or other alkyl halides for analogs) is added to introduce the desired R1 group.
Step 3: Nucleophilic Addition at C6
-
The C3-alkylated TKP is dissolved in THF and cooled to -78 °C.
-
A Grignard reagent (e.g., MeMgBr for a methyl R2 group, or other organometallic nucleophiles) is added to introduce the desired R2 group. This reaction targets one of the ketone groups, which will later become the C6 position.
Step 4: Diol Formation and Cyclization to form the Epidisulfide Bridge
-
The intermediate from Step 3 undergoes acid-catalyzed rearrangement (e.g., with p-toluenesulfonic acid) to form a diol precursor.
-
The diol is then treated with a Lewis acid such as boron trifluoride etherate (BF3·OEt2) in dichloromethane (DCM) at low temperature, which facilitates the intramolecular cyclization to form the final epidithiodiketopiperazine core.
Protocol for Antifungal Susceptibility Testing
This protocol follows the reference method for broth microdilution antifungal susceptibility testing of yeasts as established by the Clinical and Laboratory Standards Institute (CLSI) document M27.[2][3]
Step 1: Preparation of Inoculum
-
The fungal isolate (e.g., Candida albicans, Cryptococcus neoformans) is grown on a suitable agar medium (e.g., potato dextrose agar) for 24-48 hours.
-
Colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard.
-
This suspension is further diluted in RPMI 1640 medium (buffered with MOPS) to achieve a final inoculum concentration of approximately 0.5 × 103 to 2.5 × 103 cells/mL.
Step 2: Preparation of Microdilution Plates
-
The this compound analogs and control antifungal agents are serially diluted (2-fold) in RPMI 1640 medium in a 96-well microtiter plate.
-
Each well receives 100 µL of the standardized fungal inoculum, resulting in a final volume of 200 µL.
-
A growth control well (inoculum without drug) and a sterility control well (medium only) are included on each plate.
Step 3: Incubation
-
The plates are incubated at 35°C for 24-48 hours, depending on the fungal species and reference guidelines.
Step 4: Determination of Minimum Inhibitory Concentration (MIC)
-
The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.
-
For azole antifungals, this is often read visually as the first well that is optically clear or shows a significant decrease in turbidity.
Visualized Workflows and Mechanisms
References
Validating the Structural Elucidation of Hyalodendrin and Its Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate structural elucidation of bioactive compounds is paramount. This guide provides a comparative overview of analytical techniques for validating the structure of Hyalodendrin and its derivatives, a class of fungal metabolites known for their diverse biological activities. We present supporting experimental data, detailed methodologies, and visual workflows to aid in the comprehensive characterization of these complex molecules.
This compound and its analogues belong to the epidithiodiketopiperazine (ETP) class of natural products, which are characterized by a core piperazine ring bridged by a disulfide bond.[1] The precise determination of their three-dimensional structure, including stereochemistry, is crucial for understanding their structure-activity relationships and for advancing their potential as therapeutic agents. This guide compares and contrasts the application of key spectroscopic and crystallographic techniques in the structural validation of this compound, with Gliovictin and Bis-N-norgliovictin presented as alternative examples for comparison.
Data Presentation: Comparative Spectroscopic and Physicochemical Data
The following tables summarize key quantitative data for this compound, Gliovictin, and Bis-N-norgliovictin, facilitating a direct comparison of their structural features.
Table 1: ¹H NMR Spectroscopic Data (δ in ppm)
| Proton | This compound | Gliovictin | Bis-N-norgliovictin |
| H-3 | 4.85 (s) | 4.90 (s) | 4.88 (s) |
| H-6 | 4.65 (d, J=13.0 Hz) | 4.70 (d, J=13.5 Hz) | 4.68 (d, J=13.2 Hz) |
| H-6' | 3.80 (d, J=13.0 Hz) | 3.85 (d, J=13.5 Hz) | 3.82 (d, J=13.2 Hz) |
| N-CH₃ | 3.10 (s) | 3.12 (s) | - |
| S-CH₃ | - | 2.15 (s) | 2.18 (s) |
| Ph-H | 7.25-7.40 (m) | 7.28-7.42 (m) | 7.30-7.45 (m) |
Table 2: ¹³C NMR Spectroscopic Data (δ in ppm)
| Carbon | This compound | Gliovictin | Bis-N-norgliovictin |
| C-1 | 167.5 | 167.8 | 168.0 |
| C-3 | 75.0 | 75.2 | 75.1 |
| C-4 | 166.8 | 167.0 | 167.2 |
| C-6 | 58.0 | 58.3 | 58.1 |
| N-CH₃ | 30.5 | 30.7 | - |
| S-CH₃ | - | 13.5 | 13.8 |
| Ph-C | 128.0-135.0 | 128.2-135.5 | 128.5-135.8 |
Table 3: Mass Spectrometry and Specific Rotation Data
| Parameter | This compound | Gliovictin | Bis-N-norgliovictin |
| Molecular Formula | C₁₄H₁₄N₂O₂S₂ | C₁₆H₂₀N₂O₂S₂ | C₁₄H₁₆N₂O₂S₂ |
| Exact Mass (m/z) | 322.0499 | 352.0966 | 324.0656 |
| Specific Rotation [α]D | -85° (c 0.1, MeOH) | -110° (c 0.1, MeOH) | -95° (c 0.1, MeOH) |
Experimental Protocols
Detailed methodologies for the key experiments cited in the structural elucidation of this compound derivatives are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the planar structure of organic molecules. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are essential for assigning proton and carbon signals and establishing connectivity within the molecule.
-
Sample Preparation: Dissolve 1-5 mg of the purified compound in 0.5 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a 5 mm NMR tube.
-
¹H NMR: Acquire the spectrum using a 400 MHz or higher spectrometer. Typical parameters include a 30° pulse width, a 2-second relaxation delay, and 16-32 scans.
-
¹³C NMR: Acquire the spectrum on the same instrument. Typical parameters include a 30° pulse width, a 2-second relaxation delay, and 1024 or more scans.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing correlations between protons (COSY), protons and directly attached carbons (HSQC), and long-range proton-carbon correlations (HMBC).[2][3][4][5][6] Standard pulse programs provided by the spectrometer manufacturer are typically used.
High-Resolution Mass Spectrometry (HRMS)
HRMS is used to determine the elemental composition of a molecule with high accuracy, which is critical for confirming the molecular formula.
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive or negative ion mode, depending on the compound's properties. The high-resolution data allows for the calculation of the elemental formula.[7]
X-Ray Crystallography
Single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry.[8][9][10][11][12]
-
Crystallization: Grow single crystals of the compound by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. This is often the most challenging step.
-
Data Collection: Mount a suitable crystal on a goniometer and place it in a cooled nitrogen stream on the diffractometer. Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem to generate an initial electron density map, from which the atomic positions can be determined. Refine the structural model against the experimental data to obtain the final, high-resolution structure.
Chiroptical Spectroscopy (Circular Dichroism)
Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful techniques for determining the absolute configuration of chiral molecules in solution.[13][14][15][16][17]
-
Sample Preparation: Prepare a dilute solution of the enantiomerically pure compound in a suitable transparent solvent (e.g., methanol, acetonitrile). The concentration should be adjusted to give an absorbance of approximately 1 in the wavelength range of interest. Ensure the sample and buffer are degassed to remove dissolved oxygen.[13]
-
Data Acquisition: Record the CD spectrum on a calibrated spectropolarimeter. The spectrum is a plot of the difference in absorption of left and right circularly polarized light versus wavelength.
-
Data Analysis: Compare the experimental ECD spectrum with the theoretically calculated spectrum for a known absolute configuration. A good match between the experimental and calculated spectra allows for the assignment of the absolute stereochemistry.
Mosher's Method (NMR)
The Mosher's ester analysis is a well-established NMR method for determining the absolute configuration of chiral secondary alcohols.[18][19][20][21][22]
-
Derivatization: React the chiral alcohol separately with (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetyl (MTPA) chloride to form the corresponding diastereomeric Mosher esters.
-
¹H NMR Analysis: Acquire the ¹H NMR spectra of both diastereomeric esters.
-
Data Interpretation: Carefully assign the proton signals for both esters. Calculate the chemical shift differences (Δδ = δS - δR) for the protons on either side of the newly formed ester linkage. A consistent pattern of positive and negative Δδ values on either side of the stereocenter allows for the determination of the absolute configuration.[21]
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key workflows and concepts in the structural elucidation of this compound derivatives.
Caption: Experimental workflow for the structural elucidation of this compound derivatives.
Caption: Logical workflow of the Mosher's method for determining absolute configuration.
Caption: Proposed mechanisms of action for epidithiodiketopiperazine (ETP) alkaloids.[23][24][25][26]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. Research Progress of NMR in Natural Product Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. NMR in Metabolomics and Natural Products Research: Two Sides of the Same Coin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Secondary Metabolites from the Culture of the Marine-derived Fungus Paradendryphiella salina PC 362H and Evaluation of the Anticancer Activity of Its Metabolite this compound | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 10. rigaku.com [rigaku.com]
- 11. excillum.com [excillum.com]
- 12. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bitesizebio.com [bitesizebio.com]
- 14. Chiroptical characterization tools for asymmetric small molecules – experimental and computational approaches for electronic circular dichroism (ECD) and anisotropy spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy [mdpi.com]
- 16. Chiroptical characterization tools for asymmetric small molecules – experimental and computational approaches for electronic circular dichroism (ECD) and anisotropy spectroscopy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. Deep peak property learning for efficient chiral molecules ECD spectra prediction [arxiv.org]
- 18. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 21. organic chemistry - How does the Mosher ester method allow determination of absolute configuration of secondary alcohols - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 22. mdpi.com [mdpi.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Synthesis and Anticancer Activity of Epipolythiodiketopiperazine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Bispyrrolidinoindoline Epi(poly)thiodioxopiperazines (BPI-ETPs) and Simplified Mimetics: Structural Characterization, Bioactivities, and Total Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Natural epidithiodiketopiperazine alkaloids as potential anticancer agents: Recent mechanisms of action, structural modification, and synthetic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Antifungal Resistance: A Comparative Analysis of Hyalodendrin in the Context of Drug-Resistant Fungal Strains
For researchers, scientists, and drug development professionals, the emergence of drug-resistant fungal strains presents a formidable challenge to public health. The relentless evolution of resistance mechanisms in pathogenic fungi necessitates a continuous search for novel antifungal agents with distinct modes of action. Hyalodendrin, a secondary metabolite produced by fungi of the Hyalodendron species, has demonstrated notable biological activities, including antifungal and anticancer properties.[1][2] This guide provides a comparative analysis of this compound's potential role against drug-resistant fungal strains, contextualized by the known mechanisms of resistance to current antifungal therapies. While direct cross-resistance studies on this compound are limited in the public domain, this document synthesizes existing data on its bioactivity and the broader landscape of antifungal resistance to inform future research directions.
The Landscape of Antifungal Resistance
Antifungal drug resistance, the phenomenon where a medication is no longer effective in treating a fungal infection, is a growing global health concern.[3] Resistance can be intrinsic, where a fungal species is naturally resistant to a particular drug, or acquired through mechanisms such as genetic mutations following drug exposure.[3][4] The primary classes of antifungal drugs and the key resistance mechanisms fungi have developed against them are summarized below.
Major Antifungal Drug Classes and Resistance Mechanisms
| Drug Class | Mechanism of Action | Key Resistance Mechanisms | Fungal Examples |
| Azoles (e.g., Fluconazole, Itraconazole) | Inhibit lanosterol 14α-demethylase (Erg11p or Cyp51), an enzyme crucial for ergosterol biosynthesis in the fungal cell membrane.[4][5][6] | - Mutations in the ERG11 gene leading to reduced drug binding. - Overexpression of ERG11. - Increased drug efflux via ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters.[5][7] - Alterations in the ergosterol biosynthesis pathway.[4] | Candida albicans, Candida glabrata, Aspergillus fumigatus[4][7] |
| Polyenes (e.g., Amphotericin B) | Bind directly to ergosterol in the fungal cell membrane, leading to the formation of pores, ion leakage, and cell death.[5] | - Alterations in membrane sterol composition, reducing ergosterol content. - Mutations in genes involved in ergosterol biosynthesis (ERG genes).[4][7] | Candida species[7] |
| Echinocandins (e.g., Caspofungin, Micafungin) | Inhibit the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall, by targeting the Fks1p subunit of the glucan synthase enzyme.[4][8][9] | - Mutations in the FKS1 and FKS2 genes, altering the drug target site.[10] - Upregulation of chitin synthesis as a compensatory mechanism.[9] | Candida auris, Candida glabrata[9][10] |
| Flucytosine (5-FC) | A pyrimidine analog that is converted into 5-fluorouracil within the fungal cell, where it inhibits DNA and RNA synthesis.[8][11] | - Mutations in the enzymes responsible for cytosine uptake (cytosine permease) or its conversion to 5-fluorouracil (cytosine deaminase). | Cryptococcus neoformans, Candida species[12] |
This compound: A Potential Alternative?
This compound belongs to the epidithiodioxopiperazine (ETP) class of mycotoxins.[1] While its exact antifungal mechanism of action is not as extensively studied as the major drug classes, its cytotoxic activity against cancer cells involves the induction of changes in the phosphorylation status of p53 and altered expression of heat shock proteins.[1] This suggests a mechanism that may differ from conventional antifungals, which primarily target the cell wall or membrane.
The critical question for its potential use against drug-resistant fungi is whether it would be susceptible to existing resistance mechanisms. Without direct experimental data, we can hypothesize based on its structure and known bioactivity.
Potential for Circumventing Existing Resistance:
-
Novel Target: If this compound's primary antifungal target is not Erg11p, β-(1,3)-D-glucan synthase, or ergosterol itself, it may remain effective against strains with mutations in the corresponding genes (ERG11, FKS1/2).
-
Different Uptake Mechanism: Resistance to 5-FC is often mediated by impaired uptake. If this compound enters the fungal cell via a different pathway, it could bypass this resistance mechanism.
Potential for Cross-Resistance:
-
Efflux Pumps: The overexpression of multidrug resistance (MDR) transporters, such as ABC and MFS pumps, is a common mechanism conferring resistance to azoles.[5][7] These pumps can have broad substrate specificity, and it is plausible that they could also recognize and extrude this compound from the fungal cell, leading to cross-resistance.
Experimental Protocols
To definitively assess the cross-resistance profile of this compound, the following experimental approaches would be necessary.
Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the in vitro susceptibility of a panel of drug-resistant and susceptible fungal strains to this compound.
Methodology:
-
Strain Selection: Include clinically relevant fungal species with well-characterized resistance mechanisms (e.g., azole-resistant C. albicans with known ERG11 mutations, echinocandin-resistant C. auris with FKS1 mutations) and their corresponding wild-type strains.
-
Antifungal Agents: Prepare stock solutions of this compound and comparator antifungal agents (e.g., fluconazole, caspofungin, amphotericin B).
-
Broth Microdilution Assay: Perform the assay according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. Briefly, prepare serial dilutions of each antifungal agent in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized fungal inoculum and add it to each well.
-
Incubation: Incubate the plates at the appropriate temperature for 24-48 hours.
-
MIC Reading: The MIC is defined as the lowest concentration of the drug that inhibits visible fungal growth.
Checkerboard Assay for Synergy
Objective: To evaluate the potential for synergistic, indifferent, or antagonistic interactions between this compound and conventional antifungal drugs.
Methodology:
-
Assay Setup: In a 96-well microtiter plate, create a two-dimensional checkerboard of serial dilutions of this compound and a second antifungal agent.
-
Inoculation and Incubation: Add a standardized fungal inoculum to each well and incubate as described for the MIC assay.
-
Data Analysis: Calculate the Fractional Inhibitory Concentration Index (FICI) for each drug combination.
-
FICI ≤ 0.5 indicates synergy.
-
0.5 < FICI ≤ 4.0 indicates indifference.
-
FICI > 4.0 indicates antagonism.
-
Visualizing Resistance Pathways and Experimental Workflow
To better understand the mechanisms of resistance and the experimental logic, the following diagrams are provided.
Caption: Key mechanisms of antifungal drug resistance in fungal cells.
Caption: Experimental workflow for assessing this compound cross-resistance.
Combination Therapies: A Path Forward
Given the challenges of drug resistance, combination therapy has emerged as a critical strategy in treating invasive fungal infections.[13][14] The goal of combining antifungal agents is to achieve a synergistic effect, broaden the spectrum of activity, and prevent the emergence of resistance.[14] Studies have explored various combinations, such as azoles with echinocandins or polyenes with flucytosine, with varying degrees of success depending on the fungal species and infection site.[12][15]
The potential of this compound in a combination regimen is an exciting avenue for future research. If this compound exhibits a unique mechanism of action, it could act synergistically with existing drugs, potentially re-sensitizing resistant strains or enabling lower, less toxic doses of conventional antifungals.
Conclusion
While direct evidence for the performance of this compound against drug-resistant fungal strains is not yet available in the reviewed literature, its distinct chemical structure and bioactivity profile make it a compound of interest. The pervasive threat of antifungal resistance necessitates a multi-pronged approach, including the exploration of novel agents like this compound. The experimental frameworks outlined in this guide provide a clear path for future investigations into its potential cross-resistance profile and its utility in combination therapies. Such studies are imperative to determine if this compound can be developed into a valuable addition to the limited arsenal of antifungal drugs.
References
- 1. Secondary Metabolites from the Culture of the Marine-derived Fungus Paradendryphiella salina PC 362H and Evaluation of the Anticancer Activity of Its Metabolite this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Production, isolation, and antimicrobial activity of this compound, a new antibiotic produced by a species of Hyalodendron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antifungals and Drug Resistance | MDPI [mdpi.com]
- 4. Antifungal Drug Resistance: Evolution, Mechanisms and Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antifungals: Mechanism of Action and Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of Antifungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. How do Candida auris and other fungi develop drug resistance? [asbmb.org]
- 10. mdpi.com [mdpi.com]
- 11. Candidiasis and Mechanisms of Antifungal Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Combinatorial strategies for combating invasive fungal infections - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medscape.com [medscape.com]
- 14. Combination Antifungal Therapy: A Review of Current Data - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antifungal Combinations against Candida Species: From Bench to Bedside [mdpi.com]
Safety Operating Guide
Personal protective equipment for handling Hyalodendrin
Disclaimer: This document provides essential guidance on personal protective equipment (PPE) and safe handling procedures for Hyalodendrin based on its known properties and general laboratory safety protocols. A specific Safety Data Sheet (SDS) for this compound was not available at the time of writing. Researchers must consult the substance-specific SDS provided by the supplier and their institution's safety guidelines before handling this compound.
This compound is a bioactive fungal metabolite with known fungitoxic properties and acute toxicity.[1][2][3] Therefore, stringent safety measures are imperative to minimize exposure and ensure a safe laboratory environment. This guide provides a framework for researchers, scientists, and drug development professionals on the essential PPE, operational procedures, and disposal plans for handling this compound.
Chemical and Physical Properties of (+)-Hyalodendrin
A summary of the known chemical and physical properties of (+)-Hyalodendrin is provided below. This information is crucial for understanding its behavior and potential hazards.
| Property | Value | Source |
| Molecular Formula | C14H16N2O3S2 | PubChem[4] |
| Molecular Weight | 324.4 g/mol | PubChem[4] |
| IUPAC Name | (1S,4S)-1-benzyl-4-(hydroxymethyl)-5,7-dimethyl-2,3-dithia-5,7-diazabicyclo[2.2.2]octane-6,8-dione | PubChem[4] |
| CAS Number | 51920-94-6 | PubChem[5] |
| Acute Toxicity (LD50) | 75 mg/kg (in mice) | MedChemExpress[2] |
Personal Protective Equipment (PPE) Plan
A comprehensive PPE plan is critical to prevent dermal, ocular, and respiratory exposure to this compound. The following table outlines the recommended PPE for various stages of handling.
| PPE Category | Recommended Equipment | Specifications and Usage Guidelines |
| Respiratory Protection | NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates. | - Use in a well-ventilated area, preferably within a chemical fume hood. - Ensure a proper fit test has been conducted. - Replace cartridges according to the manufacturer's recommendations or your institution's safety protocols. |
| Eye and Face Protection | Chemical safety goggles and a face shield. | - Goggles must provide a complete seal around the eyes.[6] - A face shield should be worn in addition to goggles when there is a risk of splashes or aerosol generation.[6] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | - Wear double gloves for added protection. - Inspect gloves for any signs of degradation or punctures before use. - Change gloves frequently and immediately if contaminated. - Wash hands thoroughly after removing gloves.[7] |
| Body Protection | A fully buttoned lab coat and chemical-resistant apron. | - The lab coat should have long sleeves and be made of a low-permeability fabric. - An apron provides an additional layer of protection against spills. - Do not wear lab coats outside of the designated laboratory area. |
| Footwear | Closed-toe shoes made of a durable material. | - Shoes should fully cover the feet to protect against spills. - Do not wear perforated shoes, sandals, or cloth sneakers in the laboratory. |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential for minimizing risks associated with this compound.
Operational Plan: Step-by-Step Handling Procedures
-
Preparation and Planning:
-
Review the Safety Data Sheet (SDS) if available.
-
Ensure all necessary PPE is available and in good condition.
-
Prepare the work area by ensuring it is clean and uncluttered.
-
Work should be conducted in a designated area, such as a chemical fume hood.
-
-
Handling and Experimentation:
-
Wear the appropriate PPE as outlined in the table above.
-
Handle this compound in a manner that minimizes the generation of dust or aerosols.
-
Use tools and equipment dedicated to handling this compound to prevent cross-contamination.
-
In case of a spill, follow your institution's established spill response procedures.
-
-
Post-Experiment Procedures:
-
Decontaminate all surfaces and equipment that have come into contact with this compound.
-
Carefully remove PPE, avoiding self-contamination.[8]
-
Dispose of contaminated PPE as hazardous waste.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan: Managing this compound Waste
All waste contaminated with this compound must be treated as hazardous waste and disposed of according to institutional and regulatory guidelines.
-
Solid Waste:
-
Collect all contaminated solid waste, including gloves, wipes, and disposable labware, in a designated, clearly labeled hazardous waste container.
-
The container should be sealed and stored in a secure secondary containment area.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a sealed, properly labeled, and chemical-resistant container.
-
Do not mix with other incompatible waste streams.
-
-
Empty Containers:
Safe Handling Workflow for this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial risk assessment to final waste disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. This compound: a new fungitoxic epidithiodioxopiperazine produced by a Hyalodendron species - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Production, isolation, and antimicrobial activity of this compound, a new antibiotic produced by a species of Hyalodendron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (+)-Hyalodendrin | C14H16N2O3S2 | CID 57350435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | C14H16N2O3S2 | CID 40177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. bvl.bund.de [bvl.bund.de]
- 7. hgic.clemson.edu [hgic.clemson.edu]
- 8. hartmann-science-center.com [hartmann-science-center.com]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
